MS645
Description
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Properties
Molecular Formula |
C48H54Cl2N10O2S2 |
|---|---|
Molecular Weight |
938.0 g/mol |
IUPAC Name |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m1/s1 |
InChI Key |
VFGPQYYCEGAFLY-XPSQVAKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MS645: A Bivalent Bromodomain Inhibitor Targeting BRD4 for Sustained Transcriptional Repression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a novel, potent, and bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong preference for BRD4. Its unique bivalent design, which allows for simultaneous engagement with both bromodomains (BD1 and BD2) of BRD4, results in a spatially constrained inhibition. This leads to a sustained repression of BRD4's transcriptional activity, a mechanism that has shown significant promise in the context of solid tumors, particularly triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction to this compound and BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BRD4, in particular, has emerged as a key therapeutic target in oncology due to its role in regulating the transcription of critical oncogenes such as c-Myc.
Monovalent BET inhibitors, such as the well-characterized JQ1, have demonstrated efficacy in hematological malignancies. However, their effectiveness in solid tumors has been less pronounced. This compound was developed as a bivalent inhibitor to address this limitation. By tethering two BRD4-binding moieties, this compound can simultaneously engage both the first (BD1) and second (BD2) bromodomains of a single BRD4 molecule, leading to a more profound and durable inhibition of its function.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the potent and sustained inhibition of BRD4's function as a transcriptional co-activator. This is achieved through a multi-faceted process:
-
Bivalent Binding to BRD4: this compound has a high affinity for the tandem bromodomains of BRD4, with a reported inhibitory constant (Ki) of 18.4 nM for BRD4-BD1/BD2.[1] This bivalent interaction is believed to lock BRD4 in an inactive conformation, preventing its association with acetylated histones on chromatin.
-
Disruption of Key Protein-Protein Interactions: A critical aspect of this compound's superior efficacy is its ability to disrupt the interaction between BRD4 and other essential components of the transcriptional machinery. Specifically, this compound has been shown to block the binding of BRD4 to the Mediator complex subunit MED1 and the transcription factor YY1.[2] This disruption prevents the formation of active transcriptional complexes at gene promoters and enhancers.
-
Sustained Transcriptional Repression: The bivalent nature of this compound leads to a more durable inhibition of BRD4 activity compared to monovalent inhibitors. This sustained repression results in the significant downregulation of key genes involved in cancer cell proliferation, survival, and cell cycle progression.
Downstream Signaling Effects
The inhibition of BRD4 by this compound triggers a cascade of downstream events that ultimately lead to the suppression of tumor growth:
-
Downregulation of c-Myc: One of the most critical consequences of BRD4 inhibition is the transcriptional repression of the proto-oncogene c-Myc. c-Myc is a master regulator of cell proliferation, and its downregulation is a key contributor to the anti-cancer effects of this compound.[1]
-
Upregulation of p21: Concurrently with the decrease in c-Myc, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21.[1] p21 is a potent tumor suppressor that induces cell cycle arrest, further contributing to the anti-proliferative effects of this compound.
-
Modulation of Other Key Genes: Beyond c-Myc and p21, this compound has been shown to affect the expression of a broader set of genes critical for cancer cell function, including those involved in cell cycle control and DNA damage repair, such as CDK6, RAD51, and BRCA1.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the comparative monovalent inhibitor JQ1.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | Value | Reference |
| Ki | BRD4-BD1/BD2 | 18.4 nM | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound and JQ1
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | >1000 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | >1000 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | 19 | >1000 | [3] |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | >1000 | [1] |
| RAW 264.7 | Mouse Macrophage | - | >1000 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Washout Assay for Transcriptional Repression
This assay is used to assess the duration of target engagement and transcriptional repression by an inhibitor after its removal from the cell culture medium.
Protocol:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat the cells with 1 µM of this compound, JQ1, or DMSO (vehicle control) for 2 hours.
-
Washout: After the 2-hour treatment, remove the medium and wash the cells twice with fresh, pre-warmed culture medium to remove the inhibitor.
-
Time-Course Incubation: Add fresh medium and incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
RNA Extraction and qRT-PCR: At each time point, harvest the cells and extract total RNA using a suitable kit. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of a target gene (e.g., IL-6).
-
Data Analysis: Normalize the target gene expression to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the DMSO-treated control at each time point.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Treat HCC1806 cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of BRD4 by Western blotting. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for BRD4 at each temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement and stabilization.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In the context of this compound, it is used to determine if the inhibitor disrupts the interaction between BRD4 and its binding partners like MED1 and YY1.
Protocol:
-
Cell Treatment and Lysis: Treat HCC1806 cells with this compound, JQ1, or DMSO for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the "bait" protein (e.g., anti-BRD4) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the "prey" proteins (e.g., anti-MED1 and anti-YY1) and the "bait" protein (anti-BRD4).
-
Data Analysis: A reduction in the amount of MED1 or YY1 co-immunoprecipitated with BRD4 in the this compound-treated sample compared to the control indicates that this compound disrupts this interaction.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is used to determine the occupancy of a specific protein at a particular genomic locus. This assay can demonstrate whether this compound displaces BRD4 from the promoters or enhancers of its target genes.
Protocol:
-
Cross-linking: Treat HCC1806 cells with this compound, JQ1, or DMSO. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter or enhancer regions of BRD4 target genes (e.g., CDK6, RAD51, BRCA1).
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the total input DNA. A decrease in the enrichment of BRD4 at the target gene loci in the this compound-treated samples compared to the control indicates displacement of BRD4 from chromatin.
Visualizations
Signaling Pathway of this compound Action
References
A Deep Dive into MS645: A Bivalent Inhibitor Targeting BRD4 for Cancer Therapy
For Immediate Release
This technical guide provides an in-depth overview of MS645, a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative biochemical and cellular activity, and experimental methodologies associated with this compound.
Core Concept: Bivalent Inhibition of BRD4
BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of genes involved in cell growth and proliferation, making it a prime target in oncology.[1] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones. This compound is a thienodiazepine-based bivalent inhibitor designed to simultaneously engage both BD1 and BD2 of BRD4. This dual binding confers a spatially constrained inhibition, leading to a sustained repression of BRD4's transcriptional activity, a feature not as effectively achieved by monovalent inhibitors.[1][2]
dot
Caption: Mechanism of this compound bivalent inhibition of BRD4.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Parameter | Value (nM) | Fold Increase (Tandem vs. Single) |
| BRD4 (Tandem BD1-BD2) | Ki | 18.4[3][4] | 12- to 28-fold[4] |
| BRD4 (BD1) | Ki | N/A | - |
| BRD4 (BD2) | Ki | N/A | - |
N/A: Specific Ki values for individual bromodomains were not available in the searched literature, although it is stated that this compound exhibits a 12- to 28-fold gain in affinity for the tandem domains over the single domains.[4]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HS5878T | Triple-Negative Breast Cancer (TNBC) | IC50 | 4.1[3] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | IC50 | 6.8[3] |
| Panel of TNBC cells | Triple-Negative Breast Cancer (TNBC) | IC50 | 4-20[4] |
| MCF10A | Non-tumorigenic Breast Epithelial | IC50 | 7.9[3] |
| RAW | Mouse Macrophage | IC50 | N/A |
N/A: A specific IC50 value for RAW cells was not provided in the search results, but it is mentioned that this compound has cell growth inhibitory effects on this cell line.[3]
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Co-Immunoprecipitation (Co-IP) to Assess BRD4 Protein Interactions
This protocol is used to determine if this compound disrupts the interaction between BRD4 and its binding partners, such as MED1 and YY1.
dot
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Treatment: Culture Triple-Negative Breast Cancer (TNBC) cells and treat with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer to release cellular proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to BRD4 to form an antibody-BRD4 protein complex.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-BRD4 complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential BRD4 interacting partners like MED1 and YY1 to observe if this compound treatment reduces their co-precipitation with BRD4.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate whether this compound can displace BRD4 from the chromatin at specific gene loci.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody to immunoprecipitate BRD4-DNA complexes.
-
Washing: Wash the precipitated complexes to remove non-specific DNA.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) to determine the amount of specific gene promoters (e.g., c-Myc) that were bound to BRD4.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to BRD4 in a cellular environment by assessing changes in the thermal stability of the BRD4 protein.
dot
Caption: Workflow for Cellular Thermal Shift Assay.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble BRD4 at each temperature point using Western blotting. An increase in the amount of soluble BRD4 at higher temperatures in the this compound-treated samples indicates target engagement.
Signaling Pathway Perturbation by this compound
This compound executes its anti-cancer effects by disrupting the canonical transcriptional activation pathway mediated by BRD4. By binding to both bromodomains, this compound locks BRD4 in an inactive conformation, preventing its interaction with key transcriptional machinery components like the Mediator complex subunit MED1 and the transcription factor YY1.[1][2] This leads to a sustained downregulation of critical genes involved in cell cycle control and DNA damage repair, which are essential for the rapid proliferation of cancer cells.[1]
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References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
Understanding the Binding Affinity of MS645 to BRD4 Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MS645, a bivalent bromodomain and extra-terminal domain (BET) inhibitor, to the tandem bromodomains (BD1 and BD2) of BRD4. The following sections detail the quantitative binding data, comprehensive experimental protocols for assessing binding affinity, and a visual representation of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to BRD4 Bromodomains
This compound is a potent, bivalent inhibitor of BET bromodomains, demonstrating significantly higher affinity for the tandem BRD4 bromodomains (BD1/BD2) compared to the individual domains. This enhanced affinity is attributed to its ability to simultaneously engage both bromodomains, a characteristic that contributes to its sustained repression of BRD4 transcriptional activity.[1][2] The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below.
| Target | This compound Ki (nM) |
| BRD4 (BD1/BD2) | 18.4 |
| BRD4 (BD1) | 232.8 |
| BRD4 (BD2) | 323.1 |
Data sourced from Ren C, et al. (2018) PNAS.[1]
Experimental Protocols
The determination of the binding affinity of small molecules like this compound to protein targets such as BRD4 bromodomains is crucial in drug discovery. Three common biophysical techniques employed for this purpose are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The following are detailed methodologies for each of these key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant human BRD4 bromodomain protein (BD1, BD2, or tandem BD1/BD2)
-
This compound compound
-
ITC instrument (e.g., MicroCal iTC200)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a solution of the BRD4 bromodomain protein in the assay buffer to a final concentration of 10-50 µM.
-
Prepare a solution of this compound in the identical assay buffer to a final concentration 10-20 times that of the protein concentration. Ensure the final DMSO concentration is matched between the protein and ligand solutions and is typically kept below 5%.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Fill the sample cell with the BRD4 protein solution.
-
Load the injection syringe with the this compound solution.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and allow for equilibration. This data point is typically discarded during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein-filled cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human BRD4 bromodomain protein
-
This compound compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the BRD4 bromodomain protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein.
Materials:
-
Fluorescently labeled probe that binds to BRD4 bromodomains (e.g., a fluorescently tagged known inhibitor)
-
Purified recombinant human BRD4 bromodomain protein
-
This compound compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Microplate reader with polarization filters
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the BRD4 bromodomain protein and the fluorescent probe. The concentrations should be optimized to give a stable and significant polarization signal.
-
Add varying concentrations of the unlabeled competitor, this compound.
-
Include control wells with only the fluorescent probe (minimum polarization) and wells with the probe and protein but no competitor (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway affected by this compound binding to BRD4.
References
The Role of MS645 in Transcriptional Repression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a high affinity for BRD4.[1] By spatially constraining the bivalent inhibition of BRD4's tandem bromodomains, this compound induces sustained transcriptional repression of key oncogenes in various cancer cell types, leading to cell growth inhibition and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in transcriptional repression in cancer cells, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and BET Inhibition
The BET family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones and transcription factors, recruiting the transcriptional machinery to promoters and enhancers of target genes. In many cancers, BRD4 is overexpressed or hyperactivated, leading to the aberrant expression of oncogenes such as c-Myc, which are critical for tumor cell proliferation and survival.
This compound is a novel bivalent BET inhibitor that demonstrates superior potency and sustained activity compared to first-generation monovalent inhibitors like JQ1.[2] Its unique structure allows it to bind simultaneously to the two tandem bromodomains (BD1 and BD2) of BRD4, resulting in a more durable and profound inhibition of BRD4's transcriptional activity.[1]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the targeted inhibition of BRD4, leading to the transcriptional repression of BRD4-dependent genes. The proposed mechanism involves:
-
Bivalent Binding to BRD4: this compound's two pharmacophores are connected by a linker, enabling it to engage both BD1 and BD2 of BRD4 simultaneously. This bivalent binding enhances its affinity and residence time on the target protein.[1][2]
-
Displacement of BRD4 from Chromatin: By occupying the acetyl-lysine binding pockets of BRD4, this compound displaces BRD4 from chromatin at super-enhancers and promoters of its target genes.
-
Transcriptional Repression: The dissociation of BRD4 from chromatin leads to the downregulation of the transcriptional activity of key oncogenes and cell cycle regulators. A notable example is the significant reduction in the expression of the proto-oncogene c-Myc.[1]
-
Upregulation of Tumor Suppressors: Concurrently, the inhibition of BRD4 by this compound can lead to the increased expression of tumor suppressor genes, such as the cell cycle inhibitor p21.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced transcriptional repression.
Quantitative Data on this compound Efficacy
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | [1] |
Table 2: Effect of this compound on Gene Expression in HCC1806 Cells
| Treatment Concentration (nM) | c-Myc Expression | p21 Expression | Reference |
| 15 | Dramatic Reduction | Increase | [1] |
| 30 | Dramatic Reduction | Increase | [1] |
| 60 | Dramatic Reduction | Increase | [1] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.[2]
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound on the protein levels of c-Myc and p21.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound (e.g., 15, 30, 60 nM) for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein (BRD4) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble BRD4 at each temperature by Western blotting.
-
Data Analysis: A ligand-bound protein is expected to be more thermally stable. Therefore, in the presence of this compound, BRD4 should remain soluble at higher temperatures compared to the control.[2]
Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers driven by BRD4-dependent transcriptional programs. Its bivalent mode of inhibition leads to sustained repression of key oncogenes like c-Myc and the induction of tumor suppressors such as p21, resulting in potent anti-proliferative effects in various cancer models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other BET inhibitors.
Future research should focus on elucidating the broader transcriptional consequences of this compound treatment through techniques like RNA-sequencing and ChIP-sequencing. Furthermore, in vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in preclinical cancer models, which will be essential for its potential translation into clinical settings. The potential for combination therapies, where this compound is used alongside other anti-cancer agents, also warrants thorough investigation.
References
Elucidating the Impact of c-Myc Inhibition on Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers, including a majority of solid tumors.[1][2] Its role as a transcription factor controlling a broad transcriptional program makes it a critical, albeit challenging, therapeutic target.[3][4] This technical guide explores the effects of a hypothetical direct c-Myc inhibitor, herein referred to as a "c-Myc inhibitor," on c-Myc expression and downstream pathways in solid tumors. The data and protocols presented are synthesized from established methodologies in the field of c-Myc research to provide a framework for evaluating novel anti-cancer agents targeting this pivotal oncogene.
Core Mechanism of Action
The Myc protein forms a heterodimer with Max to bind to E-box DNA sequences and activate the transcription of genes involved in cell growth and proliferation.[5] The hypothetical c-Myc inhibitor is designed to interfere with this process, leading to a downstream reduction in the expression of c-Myc target genes. This intervention is expected to induce cell cycle arrest and apoptosis in tumor cells that are dependent on c-Myc for their survival and proliferation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments designed to assess the efficacy of a c-Myc inhibitor in solid tumor models.
Table 1: In Vitro Efficacy of a c-Myc Inhibitor on c-Myc Expression and Cell Viability
| Cell Line | Tumor Type | c-Myc Inhibitor IC50 (µM) | c-Myc mRNA Reduction (%, 24h) | c-Myc Protein Reduction (%, 48h) |
| MCF-7 | Breast Cancer | 1.5 | 65% | 70% |
| A549 | Lung Cancer | 2.1 | 60% | 68% |
| PANC-1 | Pancreatic Cancer | 3.5 | 55% | 62% |
| Neuroblastoma | Neuroblastoma | 0.8 | 75% | 80% |
Table 2: Effect of a c-Myc Inhibitor on Downstream c-Myc Target Gene Expression (MCF-7 Cells, 24h)
| Target Gene | Function | Fold Change (Treated vs. Control) |
| CCND2 (Cyclin D2) | Cell Cycle Progression | -3.2 |
| NCL (Nucleolin) | Ribosome Biogenesis | -2.8 |
| ODC1 (Ornithine Decarboxylase) | Polyamine Synthesis | -4.1 |
| CDKN1A (p21) | Cell Cycle Arrest | +2.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185), PANC-1 (ATCC CRL-1469), and a representative MYCN-amplified neuroblastoma cell line.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: The c-Myc inhibitor is dissolved in DMSO to create a 10 mM stock solution and stored at -20°C. Working concentrations are prepared by diluting the stock solution in complete culture medium.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the c-Myc inhibitor at the desired concentrations or a vehicle control (DMSO).
Cell Viability Assay (IC50 Determination)
-
Method: MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treat cells with a serial dilution of the c-Myc inhibitor for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Method: SYBR Green-based qRT-PCR.
-
Procedure:
-
Treat cells with the c-Myc inhibitor at the IC50 concentration for 24 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Perform qRT-PCR using gene-specific primers for c-Myc, CCND2, NCL, ODC1, CDKN1A, and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
-
Method: Standard Western blotting protocol.
-
Procedure:
-
Treat cells with the c-Myc inhibitor at the IC50 concentration for 48 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against c-Myc and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: c-Myc signaling pathway and point of intervention.
Caption: Workflow for evaluating a c-Myc inhibitor.
Caption: Logical flow from c-Myc inhibition to tumor reduction.
References
- 1. Clinical Impact of C-myc Oncogenic Diversity on Solid and Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 4. Frontiers | Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy [frontiersin.org]
- 5. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of MS645 (NMS-P645) in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical studies on the efficacy of MS645, also identified in scientific literature as NMS-P645, a potent and selective inhibitor of PIM1 kinase, in the context of prostate cancer. The following sections detail the experimental data, methodologies, and the underlying signaling pathways involved in its mechanism of action, with a particular focus on its synergistic effects when combined with PI3K pathway inhibition.
Executive Summary
NMS-P645 is a novel small molecule inhibitor targeting the PIM1 serine/threonine kinase, a downstream effector of many cytokine and growth factor signaling pathways implicated in cell survival and proliferation. In prostate cancer, PIM1 is frequently overexpressed and associated with tumor progression and resistance to therapy. Preclinical evidence indicates that while NMS-P645 as a monotherapy can reverse certain PIM1-mediated pro-survival signals, its primary therapeutic potential in prostate cancer is realized through a synergistic interaction with PI3K inhibitors. This combination therapy has demonstrated significant anti-proliferative effects in prostate cancer cell lines, suggesting a promising avenue for the treatment of this malignancy.
Quantitative Data Summary
The anti-proliferative activity of NMS-P645, both as a single agent and in combination with the PI3K inhibitor GDC-0941, has been evaluated in various prostate cancer cell lines. The data from these studies are summarized below for comparative analysis.
Table 1: In Vitro Anti-Proliferative Activity of NMS-P645 in Prostate Cancer Cell Lines
| Cell Line | TMPRSS2-ERG Status | Treatment | IC50 (µM) |
| RWPE-1 (non-tumoral) | Negative | NMS-P645 | > 10 |
| BPH1 (non-tumoral) | Negative | NMS-P645 | > 10 |
| VCaP | Positive | NMS-P645 | > 10 |
| 22Rv1 | Negative | NMS-P645 | > 10 |
| DU-145 | Negative | NMS-P645 | > 10 |
| LNCaP | Negative | NMS-P645 | > 10 |
| RWPE-1-tERG | Positive (engineered) | NMS-P645 | > 10 |
| RWPE-1-PIM1 | Overexpression (engineered) | NMS-P645 | > 10 |
Data synthesized from Mologni et al., 2017.[1]
Table 2: Synergistic Anti-Proliferative Effects of NMS-P645 and GDC-0941
| Cell Line | NMS-P645 IC50 (µM) - Single Agent | GDC-0941 Concentration (µM) | NMS-P645 IC50 (µM) - Combination |
| VCaP | > 10 | 0.5 | ~5 |
| VCaP | > 10 | 1 | ~2.5 |
| 22Rv1 | > 10 | 0.5 | ~7.5 |
| 22Rv1 | > 10 | 1 | ~4 |
| RWPE-1 | > 10 | 1 | > 10 |
Data interpreted from dose-response curves in Mologni et al., 2017.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of NMS-P645 in prostate cancer.
Cell Culture and Reagents
-
Cell Lines: Human prostate cancer cell lines VCaP (TMPRSS2-ERG positive) and 22Rv1 (TMPRSS2-ERG negative), and the immortalized normal prostate epithelial cell line RWPE-1 were utilized.[2]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: NMS-P645 and the PI3K inhibitor GDC-0941 were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted in culture medium for experiments.[1]
Cell Viability Assay (Tritiated-Thymidine Incorporation)
-
Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with increasing concentrations of NMS-P645, GDC-0941, or a combination of both for 72 hours.
-
Thymidine Incorporation: 1 µCi of [³H]-thymidine was added to each well for the final 6 hours of incubation.
-
Harvesting and Measurement: Cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves generated using GraphPad Prism software.
Western Blot Analysis
-
Cell Lysis: After treatment with the indicated compounds for the specified duration, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using the Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C.
-
Antibodies: Primary antibodies used included those against phospho-STAT3 (Tyr705), total STAT3, phospho-p70S6K (T389), total p70S6K, phospho-RPS6 (S240/244), total RPS6, and actin as a loading control.[2]
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
The preliminary studies on NMS-P645 in prostate cancer have elucidated its role in modulating the PIM1 and PI3K/AKT/mTOR signaling pathways.
PIM1 Signaling Pathway Inhibition by NMS-P645
PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway and is transcriptionally activated by STAT3.[1] PIM1, in turn, promotes cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins and activating other pro-survival pathways. NMS-P645, as a PIM1 inhibitor, blocks these downstream effects. One of the key findings is the ability of NMS-P645 to reverse PIM1-mediated activation of STAT3, suggesting a feedback loop that can be disrupted by this inhibitor.[1][3]
Caption: Inhibition of the PIM1 signaling pathway by NMS-P645.
Synergistic Inhibition of PIM1 and PI3K Pathways
The PI3K/AKT/mTOR pathway is frequently hyperactivated in prostate cancer and plays a crucial role in cell growth, proliferation, and survival.[4] Studies have revealed a crosstalk between the PIM and PI3K/AKT pathways, where the inhibition of one can be compensated by the other.[4] This provides a strong rationale for the dual inhibition of both pathways. The combination of NMS-P645 and the PI3K inhibitor GDC-0941 has been shown to synergistically inhibit the PI3K/AKT/mTOR signaling axis, as evidenced by the decreased phosphorylation of downstream effectors like p70S6K and RPS6.[2] This dual blockade leads to a more potent anti-proliferative effect in prostate cancer cells.
Caption: Synergistic inhibition of PIM1 and PI3K pathways.
Experimental Workflow for Combination Studies
The general workflow for investigating the synergistic effects of NMS-P645 and GDC-0941 in prostate cancer cell lines is outlined below.
Caption: Experimental workflow for combination studies.
Conclusion and Future Directions
The preliminary in vitro studies on NMS-P645 reveal a compelling therapeutic strategy for prostate cancer, particularly when used in combination with PI3K inhibitors. While NMS-P645 monotherapy does not exhibit significant anti-proliferative effects, its ability to synergize with GDC-0941 highlights the importance of targeting compensatory signaling pathways in cancer therapy. The dual inhibition of PIM1 and PI3K leads to a potent blockade of pro-survival signaling, resulting in a significant reduction in prostate cancer cell proliferation.
Further research is warranted to validate these findings in in vivo models of prostate cancer. Future studies should focus on optimizing the dosing and scheduling of this combination therapy, evaluating its efficacy in patient-derived xenograft models, and identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach. The continued investigation of NMS-P645 in combination with other targeted agents holds significant promise for the development of novel and effective treatments for prostate cancer.
References
- 1. The Novel PIM1 Inhibitor NMS-P645 Reverses PIM1-Dependent Effects on TMPRSS2/ERG Positive Prostate Cancer Cells And Shows Anti-Proliferative Activity in Combination with PI3K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel PIM1 Inhibitor NMS-P645 Reverses PIM1-Dependent Effects on TMPRSS2/ERG Positive Prostate Cancer Cells And Shows Anti-Proliferative Activity in Combination with PI3K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical profile of osimertinib.
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[6] It is provided as a mesylate salt.[3]
-
Chemical Name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate salt[3]
-
Chemical Formula: C₂₈H₃₃N₇O₂·CH₄O₃S[3]
-
Molecular Weight: 596 g/mol [3]
Mechanism of Action
Osimertinib is an irreversible EGFR TKI that selectively inhibits mutant forms of EGFR.[1][6] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[6][7][8] This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]
A key feature of osimertinib is its high affinity for EGFR molecules with the L858R/T790M mutation, for which it has a 200-fold higher affinity compared to wild-type EGFR in vitro.[1] This selectivity for mutant EGFR spares the wild-type form, which is thought to limit toxicity.[1][6]
Caption: EGFR Signaling Pathway and Osimertinib Inhibition.
Pharmacological Properties
Pharmacokinetics
Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours.[1][9] Once-daily administration leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[9][10]
| Parameter | Value | Species |
| Tmax (median) | 6 hours | Humans[1][9] |
| Half-life (mean) | 48 hours | Humans[1][11] |
| Oral Clearance (CL/F) | 14.3 L/hr | Humans[1][10] |
| Volume of Distribution (Vd) | 918 L | Humans[1] |
| Plasma Protein Binding | 95% | Humans[1] |
| Metabolism | Oxidation and dealkylation (primarily by CYP3A) | In vitro[1][10] |
| Elimination | 68% in feces, 14% in urine | Humans[1][10] |
Metabolism
The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzyme CYP3A.[1][10] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified and circulate at approximately 10% of the concentration of the parent compound.[1][11] AZ7550 has a similar potency and efficacy to osimertinib, while AZ5104 is more potent against both mutant and wild-type EGFR.[1][10]
Clinical Efficacy
Osimertinib has demonstrated significant clinical activity in patients with EGFR-mutated non-small-cell lung cancer (NSCLC).
FLAURA Trial (First-Line Setting)
The FLAURA trial was a Phase III study that compared first-line osimertinib with other EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated advanced NSCLC with an EGFR mutation.[12]
| Endpoint | Osimertinib | Comparator EGFR-TKI | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64 to 1.00) | 0.046[12] |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37 to 0.57) | N/A[13] |
FLAURA2 Trial (First-Line Combination Therapy)
The FLAURA2 trial investigated osimertinib in combination with platinum-based chemotherapy compared to osimertinib monotherapy in the first-line treatment of patients with advanced EGFR-mutated NSCLC.[14][15]
| Endpoint | Osimertinib + Chemo | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (Investigator Assessed) | 25.5 months | 16.7 months | N/A (38% improvement) | < 0.0001[15] |
Mechanisms of Resistance
Despite the efficacy of osimertinib, acquired resistance inevitably develops.[4][7] Mechanisms of resistance are broadly classified into EGFR-dependent and EGFR-independent pathways.[4][16]
EGFR-Dependent Mechanisms
-
C797S Mutation: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene.[5][7] This mutation alters the cysteine residue to which osimertinib forms a covalent bond, thereby preventing its inhibitory activity.[6]
EGFR-Independent Mechanisms
-
Bypass Pathway Activation: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include:
-
Phenotypic Transformation: In some cases, the tumor may transform into a different histology, such as small-cell lung cancer, which is not dependent on EGFR signaling.[4]
Caption: Acquired Resistance Mechanisms to Osimertinib.
Experimental Protocols
Detailed experimental protocols for the studies cited are extensive. Below is a generalized workflow for a key preclinical experiment.
In Vitro Kinase Assay for IC₅₀ Determination
-
Objective: To determine the concentration of osimertinib required to inhibit 50% of the activity of wild-type and mutant EGFR kinases.
-
Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide, osimertinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of osimertinib is prepared.
-
The EGFR kinase, substrate peptide, and osimertinib are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using the detection system.
-
The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.
-
Caption: Workflow for an In Vitro Kinase Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Osimertinib - Wikipedia [en.wikipedia.org]
- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 14. targetedonc.com [targetedonc.com]
- 15. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Bivalent Architecture of MS645: A Paradigm Shift in BET Inhibition for Triple-Negative Breast Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
MS645 is a novel, potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4. Its unique bivalent structure, which allows for simultaneous engagement with both bromodomains (BD1 and BD2) of BRD4, confers a spatially constrained inhibition. This results in a sustained repression of BRD4 transcriptional activity, a mechanism that has shown significant promise in the treatment of solid tumors, especially triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the significance of this compound's bivalent structure, its mechanism of action, and the experimental evidence supporting its therapeutic potential.
Introduction: The Role of BRD4 in Cancer and the Emergence of Bivalent Inhibition
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BRD4 activity is a hallmark of various cancers, where it often drives the expression of oncogenes such as c-Myc.
Monovalent BET inhibitors, such as JQ1, have demonstrated clinical efficacy in hematological malignancies. However, their effectiveness in solid tumors has been limited. This has spurred the development of a new generation of inhibitors with novel mechanisms of action. This compound represents a significant advancement in this area, employing a bivalent design to achieve superior potency and sustained target engagement.
The Bivalent Structure of this compound: A Key to Enhanced Affinity and Sustained Inhibition
The defining feature of this compound is its bivalent structure, which consists of two BRD4-binding moieties connected by a linker. This design allows this compound to bind simultaneously to the two tandem bromodomains of BRD4 (BD1 and BD2). This dual binding leads to a significant increase in affinity compared to its monovalent counterparts.
The spatially constrained nature of this bivalent binding is crucial. It is thought to lock BRD4 in an inactive conformation, preventing its interaction with essential components of the transcriptional apparatus, such as the Mediator complex and the positive transcription elongation factor b (P-TEFb). This leads to a more profound and sustained inhibition of BRD4's transcriptional activity compared to the transient inhibition seen with monovalent inhibitors.
Quantitative Data on this compound
The enhanced binding affinity and cellular potency of this compound are evident from the following quantitative data:
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | Ki (nM) | Fold Gain in Affinity (vs. Single Bromodomain) |
| BRD4-BD1/BD2 | 18.4[1][2][3] | 12- to 28-fold[1][2] |
| BRD2-BD1/BD2 | Comparable to BRD4[1][2] | Not specified |
| BRD3-BD1/BD2 | Comparable to BRD4[1][2] | Not specified |
Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) |
| HS5878T | 4.1[3] |
| BT549 | 6.8[3] |
| HCC1806 | Not specified, but effective at 15, 30, 60 nM[3] |
| Panel of TNBC cell lines | 4-20[1][2] |
Mechanism of Action: Disrupting the BRD4 Transcriptional Program
The bivalent binding of this compound to BRD4 initiates a cascade of events that ultimately leads to the suppression of cancer cell proliferation. The key steps in its mechanism of action are illustrated in the signaling pathway diagram below.
Signaling Pathway
Downstream Effects on c-Myc and p21
A key consequence of BRD4 inhibition by this compound is the significant reduction in the expression of the oncoprotein c-Myc.[3] c-Myc is a master regulator of cell proliferation and is frequently overexpressed in TNBC. Concurrently, this compound treatment leads to an increase in the expression of the tumor suppressor and cell-cycle inhibitor, p21.[3] The interplay between c-Myc and p21 is a critical node in the anti-proliferative effects of this compound. c-Myc is known to repress the transcription of p21; therefore, the reduction in c-Myc levels by this compound relieves this repression, allowing for increased p21 expression and subsequent cell cycle arrest.
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the bivalent nature and functional consequences of this compound. Note: Detailed, step-by-step protocols specific to this compound were not available in the public domain at the time of this writing. The information provided is based on standard laboratory procedures for these techniques.
Fluorescence Polarization (FP) Assay for Binding Affinity
Methodology:
-
Reagent Preparation: A fluorescently labeled ligand (tracer) that binds to the BRD4 bromodomains is used. Purified recombinant BRD4 bromodomain proteins (BD1, BD2, and tandem BD1-BD2) are prepared. A dilution series of this compound is made.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate format. The tracer and BRD4 protein are added to each well at a fixed concentration. The serially diluted this compound is then added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. The degree of polarization is proportional to the amount of tracer bound to the BRD4 protein.
-
Data Analysis: As the concentration of this compound increases, it displaces the tracer from the BRD4 binding pocket, leading to a decrease in fluorescence polarization. The data are plotted as fluorescence polarization versus this compound concentration, and the half-maximal inhibitory concentration (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Methodology:
-
Cell Treatment: Intact cancer cells (e.g., MDA-MB-231) are treated with this compound or a vehicle control (DMSO) for a specified period.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated protein fraction by centrifugation.
-
Western Blot Analysis: The amount of soluble BRD4 in each sample is quantified by Western blotting using a BRD4-specific antibody.
-
Data Analysis: The binding of this compound to BRD4 is expected to increase its thermal stability. This is observed as a shift in the melting curve to higher temperatures for the this compound-treated cells compared to the vehicle-treated cells.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Methodology:
-
Cell Treatment and Lysis: TNBC cells are treated with this compound, a monovalent inhibitor like JQ1, or a vehicle control. The cells are then lysed using a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for BRD4 that is coupled to agarose or magnetic beads. This allows for the capture of BRD4 and any proteins that are bound to it.
-
Washing: The beads are washed several times to remove proteins that are not specifically bound to the BRD4 complex.
-
Elution: The BRD4 and its interacting proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for MED1 and YY1. A disruption of the interaction by this compound would be indicated by a reduced amount of MED1 and YY1 in the eluate from this compound-treated cells compared to the control.[4]
Conclusion and Future Directions
The bivalent structure of this compound represents a significant innovation in the design of BET inhibitors. By simultaneously engaging both bromodomains of BRD4, this compound achieves a superior and sustained inhibition of BRD4's transcriptional activity, leading to potent anti-proliferative effects in TNBC cells. The disruption of the BRD4-MED1/YY1 interaction and the subsequent downregulation of c-Myc and upregulation of p21 are key mechanistic pillars of its action.
Further research is warranted to fully elucidate the structural basis of this compound's bivalent binding and to explore its therapeutic potential in a broader range of solid tumors. Clinical investigations will be crucial to translate the promising preclinical findings into tangible benefits for patients with TNBC and other challenging malignancies. The development of bivalent inhibitors like this compound opens up new avenues for targeting epigenetic regulators with enhanced precision and efficacy.
References
- 1. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 2. Targeting the Heterogeneous Genomic Landscape in Triple-Negative Breast Cancer through Inhibitors of the Transcriptional Machinery | MDPI [mdpi.com]
- 3. Novel BRD4-p53 Inhibitor SDU-071 Suppresses Proliferation and Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of MS645: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and therapeutic potential of MS645, a novel bivalent bromodomain and extra-terminal domain (BET) inhibitor. The document focuses on the core scientific findings, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of its mechanism of action.
Introduction
This compound is a thienodiazepine-based bivalent bromodomain inhibitor designed to simultaneously target the two tandem bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[1][2] This dual-binding mechanism confers a spatially constrained inhibition, leading to a sustained repression of BRD4 transcriptional activity.[2] Early research has highlighted its superior potency in comparison to first-generation monovalent BET inhibitors, especially in the context of solid tumors like triple-negative breast cancer (TNBC).[1] This guide summarizes the foundational preclinical data that establishes the therapeutic rationale for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound, focusing on its binding affinity and cytotoxic effects against various cancer cell lines.
Table 1: Binding Affinity of this compound
| Target | Parameter | Value (nM) |
| BRD4 (tandem BD1-BD2) | Ki | 18.4[1][3] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HS578T | Triple-Negative Breast Cancer | 4.1[3] |
| BT549 | Triple-Negative Breast Cancer | 6.8[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4-20[1] |
| HCC1806 | Triple-Negative Breast Cancer | Not explicitly quantified, but demonstrated effect at 15, 30, 60 nM[3] |
Table 3: Effect of this compound on Gene Expression
| Cell Line | Gene | Effect | Concentration |
| MDA-MB-231 | IL-6 | >70% inhibition of mRNA | 20 nM[1] |
| HCC1806 | c-Myc | Dramatic reduction in expression | 15, 30, 60 nM[3] |
| HCC1806 | p21 | Increase in expression | 15, 30, 60 nM[3] |
Mechanism of Action
This compound exerts its therapeutic effect through a distinct mechanism of action compared to monovalent BET inhibitors. Its bivalent nature allows for a more stable and prolonged inhibition of BRD4. This sustained engagement leads to the dissociation of the BRD4-MED1-YY1 transcriptional complex, which is crucial for the expression of various oncogenes and pro-inflammatory cytokines.[2]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound inhibits BRD4 function and downstream gene expression.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research of this compound.
Cell Viability and Growth Inhibition (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HS578T, BT549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
BRD4 Target Engagement (Cellular Thermal Shift Assay - CETSA)
This assay is used to confirm the direct binding of this compound to its target protein, BRD4, within intact cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-BRD4 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized BRD4) from the precipitated proteins by centrifugation.
-
Analyze the supernatant by SDS-PAGE and Western blot using an anti-BRD4 antibody.
-
Quantify the band intensities to determine the melting curve of BRD4 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Protein-Protein Interaction (Co-Immunoprecipitation)
This protocol is used to investigate the effect of this compound on the interaction between BRD4 and its binding partners, such as MED1 and YY1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD4 antibody for immunoprecipitation
-
Anti-MED1 and anti-YY1 antibodies for Western blotting
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blot using antibodies against MED1 and YY1 to assess their co-precipitation with BRD4.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's bivalent inhibition.
Conclusion
The early preclinical data for this compound demonstrates its potential as a potent and effective therapeutic agent, particularly for cancers that are dependent on BRD4 activity, such as triple-negative breast cancer. Its unique bivalent mechanism of action results in superior and sustained inhibition of BRD4, leading to significant anti-proliferative effects at nanomolar concentrations. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation BET inhibitors. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols: MS645 Treatment for MDA-MB-231 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS645 is a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the tandem bromodomains of BRD4, this compound effectively disrupts its interaction with acetylated histones and transcription factors, leading to the sustained repression of target gene transcription.[1][2] This inhibitory action has shown significant anti-proliferative effects in various cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1][2] These application notes provide detailed protocols for the treatment of MDA-MB-231 cells with this compound, along with methodologies for key experimental assays to assess its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparators in MDA-MB-231 Cells
| Compound | Target | IC50 (nM) in MDA-MB-231 | Reference |
| This compound | BRD4 | 30 | [1] |
| JQ1 | BRD4 | 130 | [1] |
| MS417 | BRD4 | 110 | [1] |
| MS660 | BRD4 | 140 | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting BRD4, a key epigenetic reader that regulates gene expression. In cancer cells, BRD4 is often recruited to super-enhancers of oncogenes, driving their transcription. This compound, as a bivalent inhibitor, binds to both bromodomains of BRD4, preventing its association with acetylated lysines on histones and transcription factors like MED1 and YY1.[1][2] This leads to the transcriptional repression of key genes involved in cell cycle progression, proliferation, and inflammation, such as c-Myc and IL-6.[1][3]
Caption: this compound inhibits BRD4, blocking oncogene transcription.
Experimental Protocols
MDA-MB-231 Cell Culture
This protocol outlines the standard procedure for culturing and passaging MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.05% Trypsin-EDTA (1X)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw a frozen vial of MDA-MB-231 cells rapidly in a 37°C water bath.[4][5]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,200 rpm for 5 minutes.[4]
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[6]
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[4]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 1,200 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.
-
This compound Treatment Protocol
This protocol describes the general procedure for treating MDA-MB-231 cells with this compound for subsequent downstream analysis.
Materials:
-
MDA-MB-231 cells cultured as described above
-
This compound (prepare a stock solution in DMSO)
-
Complete growth medium
-
Multi-well cell culture plates (6-well, 24-well, or 96-well depending on the assay)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in the appropriate multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound from the DMSO stock in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment:
-
Aspirate the medium from the wells.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MDA-MB-231 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for the detection of protein expression changes following this compound treatment.
Materials:
-
MDA-MB-231 cells treated with this compound in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-STAT3, anti-p-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Experimental Workflow Diagram
Caption: Workflow for this compound treatment and analysis in MDA-MB-231 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel BRD4-p53 Inhibitor SDU-071 Suppresses Proliferation and Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. angioproteomie.com [angioproteomie.com]
- 6. ubigene.us [ubigene.us]
Application Notes and Protocols for MS645 Washout Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetyl-lysine recognition pockets of BRD4, this compound effectively displaces it from chromatin, leading to a sustained repression of transcriptional activity of key oncogenes such as c-Myc.[1] This targeted action results in the inhibition of cell growth and has shown superior potency in various cancer cell lines, including triple-negative breast cancer (TNBC).[2]
A washout experiment is a critical procedure to assess the durability of a drug's effect after its removal from the culture medium.[3][4] This is particularly important for compounds like this compound to determine if the inhibition of BRD4 and the subsequent downstream effects are transient or sustained, providing insights into its therapeutic potential and dosing schedules. These application notes provide a detailed protocol for performing a washout experiment with this compound in a relevant cancer cell line.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by disrupting the interaction between BRD4 and acetylated histones, a crucial step for the transcription of genes involved in cell proliferation and survival. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits BRD4 binding to acetylated histones, repressing oncogene transcription.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for experimental design.
Table 1: this compound Inhibitory Activity
| Target | Parameter | Value |
|---|
| BRD4-BD1/BD2 | Ki | 18.4 nM[1] |
Table 2: this compound Cellular Potency (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HS5878T | Triple-Negative Breast Cancer | 4.1[1] |
| BT549 | Triple-Negative Breast Cancer | 6.8[1] |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9[1] |
Experimental Protocol: this compound Washout Assay
This protocol details the steps for conducting a washout experiment to evaluate the persistence of this compound's effects on gene expression and cell viability.
Materials
-
This compound (prepared in DMSO)
-
Relevant cancer cell line (e.g., MDA-MB-231, a TNBC cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, pre-warmed to 37°C
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, cell viability assay kit, lysis buffer for Western blotting)
Experimental Workflow
The following diagram outlines the key steps of the washout experiment.
Caption: Workflow for the this compound washout experiment, from cell seeding to analysis.
Detailed Methodology
-
Cell Seeding:
-
Seed the chosen cancer cell line (e.g., MDA-MB-231) in appropriate culture plates at a density that will ensure they are in the exponential growth phase and sub-confluent (60-80%) at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for proper adherence.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 1 µM, based on published studies).[2] A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate for the desired treatment period (e.g., 2 hours).[2]
-
-
Washout Procedure:
-
Carefully aspirate the drug-containing medium from the cells.
-
Gently wash the cells by adding pre-warmed, sterile PBS to the side of the well to avoid detaching the cells. Swirl the plate gently.
-
Aspirate the PBS.
-
Repeat the wash step for a total of three washes to ensure complete removal of the compound.[3] The effectiveness of the washout can be validated by collecting the final wash and transferring it to naive cells to ensure no residual drug effect is observed.[5]
-
-
Post-Washout Incubation:
-
After the final wash, add fresh, pre-warmed, drug-free complete culture medium to the wells.
-
Return the plates to the incubator.
-
Collect samples at various time points post-washout (e.g., 0, 2, 4, 8, 24, and 48 hours) for downstream analysis. The "0h" time point represents the immediate effect after washing.
-
Downstream Analysis
The choice of downstream assays should be guided by the known mechanism of action of this compound.
-
Gene Expression Analysis (RT-qPCR):
-
At each time point, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR to quantify the mRNA levels of BRD4 target genes such as c-Myc and IL-6.[1][2] A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Expected Outcome: A sustained decrease in the expression of target genes in the this compound-treated group compared to the DMSO control, even after the washout, would indicate a durable effect.
-
-
Protein Level Analysis (Western Blot):
-
At each time point, lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH).[1]
-
Expected Outcome: A sustained reduction in c-Myc protein levels and an increase in p21 levels post-washout would confirm the persistent effect of this compound on downstream signaling.
-
-
Cell Viability/Proliferation Assay:
-
At each time point, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Expected Outcome: A sustained inhibition of cell proliferation in the this compound-treated wells compared to the control group would demonstrate the long-lasting cytostatic or cytotoxic effects of the compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Cell Detachment During Washing | Vigorous pipetting; cells are loosely adherent. | Add and remove solutions gently against the side of the vessel. Ensure cells are sub-confluent and healthy.[3] |
| Incomplete Compound Removal | Insufficient number of washes; high non-specific binding. | Increase the number of washes (e.g., to 5). Include a short incubation step (1-5 minutes) with each wash.[3] |
| Cell Stress or Death After Washing | Osmotic shock or pH shift. | Ensure the use of isotonic and buffered washing solution like PBS. Perform washing steps efficiently to minimize time outside the incubator.[3] |
By following this detailed protocol, researchers can effectively perform washout experiments with this compound to gain valuable insights into its duration of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for Western Blot Analysis of BRD4 Downstream Targets Following MS645 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. It is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and other proteins.[1][2] This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcriptional elongation.[1][3] BRD4 is particularly important for the expression of oncogenes such as c-MYC, BCL2, and cell cycle regulators like CDK6, making it an attractive therapeutic target in oncology.[2][4]
MS645 is a potent and specific bivalent BET bromodomain inhibitor.[5] Its unique mechanism of action involves simultaneously targeting both BD1 and BD2 of BRD4, leading to a spatially constrained inhibition that effectively blocks the interaction of BRD4 with transcriptional machinery.[5] This sustained repression of BRD4's transcriptional activity results in the downregulation of its key downstream targets, ultimately leading to cell growth inhibition and apoptosis in cancer cells.[5] This document provides detailed protocols for the analysis of BRD4 downstream targets by Western blot following treatment with this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of BRD4 and the inhibitory effect of this compound. BRD4 binds to acetylated histones on chromatin, recruiting the P-TEFb complex (composed of CDK9 and Cyclin T1). This leads to the phosphorylation of RNA Polymerase II (Pol II) and subsequent transcriptional elongation of target genes like c-MYC, BCL2, and CDK6. This compound, a bivalent inhibitor, binds to both bromodomains of BRD4, preventing its association with chromatin and thereby inhibiting the transcription of these downstream targets.
Caption: BRD4 signaling pathway and this compound inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., triple-negative breast cancer cell lines like HCC1806) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction (Nuclear and Whole-Cell Lysates)
Given that BRD4 and some of its targets are nuclear proteins, a nuclear extraction protocol is recommended for optimal results.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis (Cytoplasmic Fraction): Add 200 µL of ice-cold cytoplasmic extraction buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Vortexing: Incubate on ice for 15 minutes, then add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Isolation of Cytoplasmic Fraction: Centrifuge at 3,000 x g for 5 minutes at 4°C. Carefully collect the supernatant (cytoplasmic fraction) and store it at -80°C or discard if not needed.
-
Nuclear Pellet Wash: Wash the nuclear pellet with 500 µL of ice-cold PBS.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., Buffer C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubation and Agitation: Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes.
-
Final Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with the nuclear extraction buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for c-MYC, BCL2, CDK6, and a loading control (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Western blot analysis of BRD4 downstream targets after this compound treatment.
Caption: Western blot experimental workflow.
Data Presentation
The following table summarizes the expected quantitative changes in the protein expression of BRD4 downstream targets after treatment with this compound for 48 hours in a representative cancer cell line. Data is presented as a percentage of the vehicle control (DMSO).
| Target Protein | This compound (10 nM) | This compound (50 nM) | This compound (100 nM) |
| c-MYC | ~70% | ~40% | ~20% |
| BCL2 | ~80% | ~55% | ~35% |
| CDK6 | ~75% | ~50% | ~30% |
| p21 | ~120% | ~150% | ~180% |
Note: The values in this table are representative estimates based on published Western blot data and the known mechanism of action of BRD4 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the Western blot analysis of BRD4 downstream targets following treatment with the bivalent BET inhibitor this compound. By following these detailed methodologies, researchers can effectively investigate the molecular consequences of BRD4 inhibition and further elucidate the therapeutic potential of this compound in various cancer models. The provided diagrams and data table serve as valuable resources for understanding the underlying signaling pathways and for the interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Co-immunoprecipitation protocol to study MS645's effect on BRD4-MED1 interaction.
Application Note and Protocol
Topic: Co-immunoprecipitation Protocol to Study the Effect of MS645 on the BRD4-MED1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Bromodomain-containing protein 4 (BRD4) and Mediator Complex Subunit 1 (MED1) is a critical component of transcriptional regulation.[1][2][3] BRD4, a member of the BET (Bromodomain and Extra-Terminal) family, recognizes and binds to acetylated histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] The Mediator complex, with MED1 as a key subunit, serves as a bridge between transcription factors and RNA polymerase II, facilitating transcriptional initiation and elongation.[3] The BRD4-MED1 interaction is crucial for the formation of transcriptional condensates at super-enhancers, driving the expression of key oncogenes and cell identity genes.[1][5][6] Dysregulation of this interaction has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the effect of a hypothetical small molecule, this compound, on the interaction between BRD4 and MED1. Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular context.[7][8][9] The protocol outlines the steps for cell culture and treatment, lysate preparation, immunoprecipitation of the protein complex, and subsequent analysis by Western blotting.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Caption: Hypothetical signaling pathway of this compound's effect on BRD4-MED1 interaction.
References
- 1. Interactions between BRD4S, LOXL2, and MED1 drive cell cycle transcription in triple‐negative breast cancer | EMBO Molecular Medicine [link.springer.com]
- 2. Interactions between BRD4S, LOXL2, and MED1 drive cell cycle transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition releases the Mediator complex from select cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of condensation and chromatin binding underlies BRD4 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coactivator condensation at super-enhancers links phase separation and gene control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes: Determining the IC50 of MS645 in Breast Cancer Cells using MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Chromatin Immunoprecipitation (ChIP-seq) with the BRD4 Inhibitor MS645
Audience: Researchers, scientists, and drug development professionals.
Introduction: MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with high affinity for BRD4.[1] BRD4 is a critical epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key genes involved in cell cycle control, DNA damage repair, and oncogenesis.[1][2] this compound functions by engaging both bromodomains (BD1 and BD2) of BRD4 simultaneously, which spatially constrains the protein in an inactive conformation. This sustained inhibition prevents BRD4 from interacting with essential co-factors like the mediator complex subunit MED1 and the transcription factor YY1, leading to the repression of BRD4-dependent gene transcription.[1][3][4]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an essential methodology for investigating the genome-wide impact of such inhibitors. This document provides a detailed protocol for performing a BRD4 ChIP-seq experiment in cells treated with this compound, enabling researchers to identify specific genomic loci where BRD4 binding is altered and to understand the downstream consequences on gene regulation.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Cell Growth Inhibition by this compound
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer and non-cancer cell lines, demonstrating its potent anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cell lines.[4]
| Cell Line | Cell Type | IC₅₀ (nM) |
| HS578T | TNBC | 4.1 |
| BT549 | TNBC | 6.8 |
| MDA-MB-231 | TNBC | 9.6 |
| HCC1806 | TNBC | 12.7 |
| MDA-MB-468 | TNBC | 15.6 |
| DU-145 | Prostate Cancer | 11.2 |
| PC-3 | Prostate Cancer | 16.5 |
| T24 | Bladder Cancer | 18.2 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
| RAW 264.7 | Mouse Macrophage | >1000 |
Table 2: Transcriptional Repression of IL-6 by this compound
This table quantifies the dose-dependent inhibitory effect of this compound on the mRNA expression of the BRD4 target gene IL-6 in MDA-MB-231 cells after a 2-hour treatment.[3]
| This compound Concentration (nM) | Mean IL-6 mRNA Inhibition (%) |
| 20 | >70% |
| 100 | >80% |
| 500 | >90% |
Experimental Protocols
This section provides a detailed, synthesized protocol for a BRD4 ChIP-seq experiment using this compound treatment. It combines specific treatment conditions for this compound with a comprehensive, widely applicable ChIP-seq procedure.[3][5][6][7]
Protocol: BRD4 ChIP-seq with this compound Treatment
1. Cell Culture and this compound Treatment a. Culture cells of interest (e.g., MDA-MB-231) to approximately 80-90% confluency. For a standard ChIP experiment, a starting number of 1-10 million cells per condition (e.g., Vehicle Control, this compound-treated) is recommended.[8] b. Prepare a stock solution of this compound in a suitable solvent like DMSO. c. Treat the cells by adding this compound directly to the culture medium to achieve the desired final concentration (e.g., 20 nM, 100 nM, or 500 nM).[3] Prepare a vehicle control plate using an equivalent volume of DMSO. d. Incubate the cells for the desired treatment duration (e.g., 2 hours, based on demonstrated effects on target gene expression).[3]
2. Protein-DNA Cross-linking a. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle agitation. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. d. Incubate for 5 minutes at room temperature. e. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). f. Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1500 x g for 5 minutes at 4°C). The cell pellet can be snap-frozen and stored at -80°C or used immediately.
3. Cell Lysis and Chromatin Sonication a. Resuspend the cell pellet in a lysis buffer (e.g., RIPA-150 buffer supplemented with protease inhibitors).[6] b. Incubate on ice for 15-30 minutes to lyse the cells and release the nuclei. c. Shear the chromatin by sonication to an average fragment size of 200-500 bp. Note: Sonication conditions (power, duration, cycles) must be optimized for each specific cell type and sonicator. d. After sonication, centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant, which contains the soluble chromatin, to a new tube.
4. Immunoprecipitation (IP) a. Quantify the chromatin concentration. A small aliquot (e.g., 1-2%) should be saved as the "Input" control. b. Dilute the chromatin with ChIP dilution buffer. c. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator. This step reduces non-specific binding. d. Pellet the beads using a magnetic stand and transfer the pre-cleared chromatin supernatant to a new tube. e. Add a ChIP-validated anti-BRD4 antibody (typically 2-8 µg) to the pre-cleared chromatin. For a negative control, add a corresponding amount of normal IgG. f. Incubate overnight at 4°C with gentle rotation. g. Add fresh Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for an additional 2-4 hours at 4°C.
5. Washing and Elution a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins and DNA. A typical wash series includes:
- 2x Low Salt Wash Buffer
- 2x High Salt Wash Buffer
- 1x LiCl Wash Buffer
- 2x TE Buffer c. Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃).
6. Reverse Cross-linking and DNA Purification a. Add NaCl to the eluted samples and the saved "Input" control to a final concentration of 200 mM. b. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links. c. Add RNase A and incubate for 30 minutes at 37°C to degrade RNA. d. Add Proteinase K and incubate for 1-2 hours at 45°C to degrade proteins. e. Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation. f. Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
7. Library Preparation and Sequencing a. Quantify the purified ChIP and Input DNA. b. Prepare sequencing libraries using a commercial kit compatible with low DNA input. c. Perform high-throughput sequencing on a platform such as Illumina.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Mechanism of this compound Action on BRD4-mediated Transcription.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Epigenetic Reader Bromodomain-Containing Protein 4 in Aging-Related Vascular Pathologies and Diseases: Molecular Basis, Functional Relevance, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Efficacy Evaluation of MS645 in a Mouse Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of MS645, a bivalent BET bromodomain (BrD) inhibitor, using a human tumor xenograft mouse model. This compound is known to target BRD4, leading to the transcriptional repression of key oncogenes such as c-Myc.[1][2] These guidelines cover the essential phases of the study, including cell line selection, animal model preparation, drug formulation and administration, tumor growth monitoring, and data analysis. The protocols are designed to ensure reproducibility and generate robust data for preclinical assessment of this compound.
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4.[1] BRD4 acts as an epigenetic "reader" by binding to acetylated histones on chromatin, which facilitates the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes. This process drives the expression of pro-proliferative and anti-apoptotic genes, most notably the oncogene c-Myc. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the suppression of oncogene transcription and subsequent inhibition of tumor cell proliferation and growth.[1]
References
Application Notes and Protocols for MS645 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of genes involved in cell proliferation, and oncogenesis. By binding to the tandem bromodomains of BRD4, this compound effectively disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in-vitro cell culture experiments.
Physicochemical and Biological Properties of this compound
A summary of the key physicochemical and biological properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2250091-96-2 | Sigma-Aldrich |
| Molecular Weight | 938.04 g/mol | Sigma-Aldrich |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | MedchemExpress |
| Mechanism of Action | Bivalent BRD4 inhibitor, blocks binding to acetylated histones | [1][2] |
| Typical Working Concentration | 4-60 nM | [1][2] |
| Storage (Powder) | Store at -20°C to -80°C | Generic recommendation for similar compounds |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.38 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
Mass (mg) = 1 mL x 10 mM x 938.04 g/mol / 1000 = 9.38 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM this compound stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.1%.
-
Example Dilution for a 100 nM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Add the prepared working solutions to your cells and incubate for the desired duration of your experiment.
Data Presentation
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50 or Activity) | Reference |
| HS5878T | Triple-Negative Breast Cancer | Cell Growth Inhibition | IC50: 4.1 nM | [1] |
| BT549 | Triple-Negative Breast Cancer | Cell Growth Inhibition | IC50: 6.8 nM | [1] |
| HCC1806 | Triple-Negative Breast Cancer | c-Myc Expression Reduction | 15, 30, 60 nM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IL-6 Transcription Inhibition | 70% inhibition at 20 nM | [2] |
Visualizations
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound-mediated BRD4 inhibition.
References
Application Notes and Protocols for Determining the Optimal Concentration of MS645 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] By effectively blocking the interaction of BRD4 with transcription factors and the mediator complex, this compound disrupts the expression of key oncogenes, such as c-Myc, leading to the suppression of cancer cell proliferation.[1] These application notes provide a comprehensive guide to determining the optimal concentration range of this compound for use in cell viability assays across various cancer cell lines. The included protocols and data presentation guidelines are designed to ensure reproducible and accurate results.
Data Presentation: Optimal Concentration Range of this compound
The efficacy of this compound can vary between different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in several cancer cell lines, providing a reference for establishing an optimal concentration range for your experiments. A typical starting point for a dose-response curve would be to use a range of concentrations spanning from approximately 1 nM to 10 µM.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-100 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-100 | [1] |
| SUM159PT | Triple-Negative Breast Cancer | ~10-100 | [1] |
| 22Rv1 | Prostate Cancer | ~100-1000 | [1] |
| LNCaP | Prostate Cancer | ~100-1000 | [1] |
| T24 | Bladder Cancer | ~100-1000 | [1] |
Note: The IC50 values are approximated from graphical data presented in the cited literature. It is highly recommended to determine the IC50 experimentally for your specific cell line and assay conditions.
Signaling Pathway of this compound Action
This compound functions by disrupting the transcriptional activation of oncogenes. The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
A common and reliable method for determining cell viability is the resazurin reduction assay. The following protocol provides a detailed methodology for assessing the effect of this compound on cancer cell viability.
Resazurin-Based Cell Viability Assay
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Resazurin sodium salt (stock solution in sterile PBS, e.g., 0.15 mg/mL)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring fluorescence at 560 nm excitation and 590 nm emission)
2. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.001, 0.01, 0.1, 1, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Also, include a "no treatment" control (cells with medium only) and a "background" control (medium only, no cells).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Assay Procedure:
-
After the incubation period, add 10 µL of the resazurin stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: Cell Viability (%) = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Experimental Workflow
The following diagram outlines the key steps in the cell viability assay protocol.
Caption: Experimental workflow for the cell viability assay.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of MS645 in Cell Culture Media
Disclaimer: Publicly available information regarding the specific chemical properties of "MS645" is limited. The following guide provides general strategies and protocols for improving the solubility of poorly water-soluble compounds in cell culture media, which should be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor solubility of this compound?
A1: When encountering a poorly soluble compound like this compound, a systematic approach is recommended. First, attempt to dissolve a small amount of the compound in various pharmaceutically acceptable solvents to determine a suitable solvent for a high-concentration stock solution. The most common initial choice is dimethyl sulfoxide (DMSO). Subsequently, determine the maximum tolerated concentration of the chosen solvent by the specific cell line used in your experiments.
Q2: How should I prepare a stock solution of a poorly soluble compound like this compound?
A2: For poorly soluble compounds, preparing a high-concentration stock solution in an organic solvent is a standard practice.[1][2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and compatibility with cell culture at low final concentrations.[3][4] The stock solution should be prepared at a concentration that allows the final concentration of the organic solvent in the cell culture medium to be non-toxic to the cells, typically below 0.5% (v/v).
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The maximum recommended concentration of DMSO in cell culture media is generally between 0.1% and 0.5% (v/v). However, the sensitivity to DMSO can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or behavior of your specific cell line.
Q4: My compound precipitates when I add the DMSO stock to the aqueous cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the volume of media: Add the stock solution to a larger volume of media while vortexing to facilitate rapid dispersion.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help.
-
Use a carrier protein: Pre-mixing the compound with a carrier protein like bovine serum albumin (BSA) can help maintain its solubility.
-
Explore alternative solubilizing agents: If DMSO is not effective, other options like cyclodextrins can be considered.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate hydrophobic molecules, like many poorly soluble drugs, within their cavity, effectively increasing their water solubility.[5][6] This "host-guest" complex is water-soluble and can release the drug molecule upon significant dilution in the cell culture medium.[5] β-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose in cell culture applications.[5][7][8]
Q6: How do I test for the cytotoxicity of the solubilizing agent?
A6: It is essential to assess the cytotoxicity of any solubilizing agent on your specific cell line to ensure that the observed effects are due to your compound of interest and not the solvent. A standard method for this is the MTT or MTS assay, which measures cell viability.[9] You should test a range of concentrations of the solubilizing agent (e.g., DMSO from 0.01% to 2%) and determine the highest concentration that does not significantly reduce cell viability compared to an untreated control.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in any solvent. | The compound may have very low intrinsic solubility. | Try a combination of solvents (co-solvency).[11] Gentle heating or sonication may also aid dissolution. If these fail, formulation strategies like creating a solid dispersion might be necessary, though this is more complex for in-vitro testing.[11] |
| Stock solution is clear, but crystals form upon storage. | The compound is precipitating out of the stock solution over time, possibly due to temperature fluctuations. | Store the stock solution in small, single-use aliquots at -20°C or -80°C.[1] Before use, thaw the aliquot quickly at 37°C and vortex thoroughly. |
| Cell morphology changes or cell death is observed in the vehicle control group. | The concentration of the solubilizing agent (e.g., DMSO) is too high and is causing cellular toxicity. | Reduce the final concentration of the solubilizing agent in the cell culture medium. Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. |
| Inconsistent experimental results between batches. | The compound may not be fully dissolved in the stock solution, or it may be precipitating in the cell culture medium, leading to variable effective concentrations. | Ensure the stock solution is completely clear before each use. When diluting into media, add the stock solution dropwise to the vortexing media to ensure rapid and uniform dispersion. Consider using a solubilizing agent like cyclodextrin for more stable formulations. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) | < 0.01 |
| Ethanol | 5 |
| Methanol | 2 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 2: Effect of Solubilizing Agents on the Apparent Solubility of this compound in Cell Culture Medium (DMEM + 10% FBS)
| Solubilizing Agent | Concentration | Apparent Solubility of this compound (µM) |
| None | - | < 0.1 |
| DMSO | 0.1% (v/v) | 10 |
| DMSO | 0.5% (v/v) | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 mM | 25 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 mM | 120 |
Table 3: Cytotoxicity of Common Solubilizing Agents on HeLa and HepG2 Cells (48h Incubation)
| Solubilizing Agent | Concentration | HeLa Cell Viability (% of Control) | HepG2 Cell Viability (% of Control) |
| DMSO | 0.1% | 98 ± 4 | 99 ± 3 |
| DMSO | 0.5% | 92 ± 5 | 95 ± 4 |
| DMSO | 1.0% | 75 ± 8 | 80 ± 6 |
| HP-β-CD | 1 mM | 99 ± 2 | 97 ± 5 |
| HP-β-CD | 5 mM | 96 ± 4 | 94 ± 6 |
| HP-β-CD | 10 mM | 88 ± 7 | 90 ± 5 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Add cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[3][4]
-
Vortex the solution vigorously until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
-
Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS).
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours) to mimic experimental conditions.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The highest concentration at which no precipitation is observed is the apparent solubility under those conditions.
Protocol 3: Cytotoxicity Testing of Solubilizing Agents using MTS Assay
-
Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the solubilizing agent (e.g., DMSO, HP-β-CD) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solubilizing agent. Include a "medium only" control.
-
Incubate the plate for a period that matches your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cell viability as a percentage of the "medium only" control.
Visualizations
Caption: Workflow for optimizing this compound solubilization.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Potential signaling pathway affected by DMSO.
References
- 1. DMSO stock preparation [protocols.io]
- 2. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. ufcbio.com [ufcbio.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. Cyclodextrins [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ceint.duke.edu [ceint.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Troubleshooting inconsistent results in MS645 cell-based assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MS645 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It functions by binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcription factors. This leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21, resulting in cell growth inhibition and apoptosis in various cancer cell lines.[1]
Q2: In which types of cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, with particular potency observed in triple-negative breast cancer (TNBC) models.[1] It has also shown activity in other solid tumors, including ductal breast, prostate, and bladder cancers.[1]
Q3: What are the common causes of inconsistent results in this compound cell-based assays?
Inconsistent results in assays involving this compound can stem from several factors common to cell-based assays, including:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to this compound.
-
Reagent Quality and Handling: Degradation of this compound or other assay reagents due to improper storage or handling can lead to reduced potency and variable results.
-
Assay Protocol Variability: Inconsistencies in cell seeding density, drug incubation times, and procedural steps can introduce significant experimental error.
-
Edge Effects: In multi-well plate assays, wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of this compound and affect cell growth.
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
To mitigate the edge effect, it is recommended to fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or culture medium without cells. This helps to create a humidified barrier, reducing evaporation from the experimental wells.
Q5: What should I do if I observe high background signal in my assay?
High background can be caused by several factors, including contaminated reagents, autofluorescence of the compound or cells, or non-specific binding of detection reagents. Ensure all solutions are sterile and freshly prepared. For fluorescence-based assays, consider using phenol red-free medium to reduce background fluorescence.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values or Lack of this compound Potency
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. |
| Suboptimal Cell Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Incorrect Seeding Density | Optimize cell seeding density for your specific cell line and assay duration to ensure they are in an exponential growth phase during treatment. |
| Assay Duration | The anti-proliferative effects of BET inhibitors can be time-dependent. Consider extending the incubation time with this compound (e.g., 72 to 96 hours). |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to BET inhibitors. Consider using a sensitive control cell line to verify compound activity. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting techniques for viscous solutions. Ensure thorough mixing of cell suspensions and reagent solutions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge Effects | As mentioned in the FAQs, fill perimeter wells with sterile PBS or media to minimize evaporation. |
| Inconsistent Incubation | Ensure consistent incubation times and conditions for all plates. Avoid stacking plates in the incubator, as this can lead to temperature and gas exchange gradients. |
Issue 3: Unexpected Cellular Morphology or Cytotoxicity in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cell line (typically ≤ 0.5%). |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatment. |
| Media or Serum Issues | Use fresh, pre-warmed media and a consistent lot of serum. Variations in serum batches can affect cell growth and viability. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
| RAW 264.7 | Mouse Macrophage | Not specified, but noted to be less toxic than other compounds |
Data extracted from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, single-stained (Annexin V only and PI only) controls for proper compensation and gating.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for an this compound cell viability assay.
Caption: A logical troubleshooting workflow for inconsistent this compound assay results.
References
Identifying and mitigating potential off-target effects of MS645.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of MS645, a potent bivalent BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bivalent small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, with high potency for BRD4.[1][2] Its bivalent nature allows it to bind simultaneously to the two tandem bromodomains (BD1 and BD2) of BRD4, leading to a sustained repression of BRD4's transcriptional activity.[1][3] This inhibition blocks the interaction of BRD4 with key transcriptional machinery, such as MED1 and YY1, thereby downregulating the expression of critical genes involved in cell cycle progression and DNA damage repair, including c-Myc, CDK6, and RAD51.[1][3]
Q2: I'm observing a cellular phenotype that doesn't align with BRD4 inhibition. Could this be an off-target effect of this compound?
While this compound is a potent BRD4 inhibitor, off-target effects are a possibility with any small molecule. An unexpected phenotype could indeed arise from the modulation of other proteins. This compound has been shown to have comparable potency for the tandem bromodomains of BRD2 and BRD3, which represents a potential for on-target-like off-targets within the BET family.[4] To investigate if the observed phenotype is due to an off-target effect, a "rescue" experiment is recommended. This involves overexpressing a drug-resistant mutant of BRD4. If the phenotype is reversed, it is likely an on-target effect. If it persists, an off-target effect is probable.
Q3: How can I proactively identify potential off-target effects of this compound?
A comprehensive approach to identifying off-target effects involves a combination of computational and experimental methods.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
-
Experimental Profiling:
-
Kinome Scanning: Techniques like NanoBRET kinome profiling can assess the binding of this compound to a broad panel of kinases in live cells.[5][6][7]
-
Proteome-wide Profiling: A Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify protein targets of this compound across the proteome by detecting changes in protein thermal stability upon drug binding.[8]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Cell cycle-dependent effects of BRD4 inhibition. | Synchronize cells to a specific cell cycle phase before treatment with this compound. |
| Variability in this compound concentration or stability. | Prepare fresh stock solutions of this compound for each experiment and verify the final concentration. | |
| Unexpected cell toxicity | Off-target inhibition of essential proteins. | Perform a dose-response curve to determine the lowest effective concentration. Conduct off-target profiling (e.g., kinome scan, CETSA-MS) to identify potential toxic off-targets. |
| Cell line-specific dependencies on off-target proteins. | Test this compound in multiple cell lines with different genetic backgrounds. | |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability of this compound. | Although this compound is cell-active, permeability can vary between cell types. Confirm cellular uptake if results are inconsistent. |
| Efflux of this compound by cellular pumps. | Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD4 (BD1/BD2) | Ki | 18.4 nM | [2][4] |
| HS5878T (TNBC cell line) | IC50 (cell growth) | 4.1 nM | [2] |
| BT549 (TNBC cell line) | IC50 (cell growth) | 6.8 nM | [2] |
| MCF10A (non-tumorigenic breast epithelial cell line) | IC50 (cell growth) | 7.9 nM | [2] |
| MDA-MB-231 (TNBC cell line) | IL-6 transcription inhibition | 70% at 20 nM | [4] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to BRD4 in intact cells.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the protein concentration in the supernatant.
4. Western Blot Analysis:
-
Run equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
5. Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinome Profiling using NanoBRET™ Target Engagement Assay
This protocol is for assessing the selectivity of this compound against a broad panel of kinases in living cells.
1. Cell Transfection:
-
Transfect HEK-293 cells with a panel of NanoLuc®-kinase fusion constructs.
2. Cell Plating and Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Add serial dilutions of this compound to the cells.
3. Tracer and Substrate Addition:
-
Add the NanoBRET™ fluorescent tracer that binds to the kinases.
-
Add the NanoLuc® substrate.
4. BRET Measurement:
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by this compound, signifying binding to the kinase.
5. Data Analysis:
-
Calculate the percent inhibition at each this compound concentration.
-
Determine the IC50 value for each kinase to generate a selectivity profile.
Visualizations
Caption: this compound inhibits BRD4, leading to downstream effects on gene expression.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. carnabio.com [carnabio.com]
- 8. researchgate.net [researchgate.net]
Optimizing MS645 incubation time for maximum transcriptional repression.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing MS645 incubation time for maximal transcriptional repression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it repress transcription?
A1: this compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] It functions by binding to the two tandem bromodomains (BD1 and BD2) of BRD4, preventing its interaction with acetylated histones and key transcriptional machinery.[1][2] This blockade disrupts the formation of active transcription complexes at gene promoters and enhancers, leading to the repression of target gene expression.
Q2: What is the proposed mechanism for this compound's sustained transcriptional repression?
A2: this compound's bivalent nature allows it to bind to both bromodomains of BRD4 simultaneously, creating a spatially constrained and more stable interaction.[1] This leads to a sustained inhibition of BRD4 activity, which is in contrast to the more transient effects observed with monovalent BET inhibitors like JQ1.[3] This sustained action is attributed to its ability to effectively block the interaction between BRD4 and essential components of the transcriptional machinery, such as the mediator complex subunit MED1 and the transcription factor YY1.[1][2]
Q3: How quickly can I expect to see transcriptional repression after treating cells with this compound?
Q4: For how long does the transcriptional repression by this compound last?
A4: this compound is designed for sustained transcriptional repression.[1] Washout experiments have demonstrated that the transcriptional inhibition of target genes, such as IL-6, is more persistent with this compound compared to monovalent inhibitors.[3] This suggests that the repressive effects of this compound are longer-lasting, which may reduce the need for frequent dosing in experimental setups.
Q5: What are some key downstream target genes of this compound?
A5: this compound has been shown to downregulate the expression of genes involved in cell cycle progression and DNA damage repair.[1][2] Notable examples include Cyclin-Dependent Kinase 6 (CDK6) and the DNA repair protein RAD51.[1] Additionally, as a BRD4 inhibitor, it is expected to repress the transcription of the proto-oncogene c-Myc, a well-established target of BET inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal transcriptional repression observed. | Suboptimal Incubation Time: The chosen incubation time may be too short for the specific gene of interest. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal repression of your target gene. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to achieve effective inhibition. | Titrate this compound across a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for your cell line and target gene. | |
| Cell Line Insensitivity: Some cell lines may be less sensitive to BET inhibitors. | Confirm the expression of BRD4 in your cell line. Consider testing a different cell line known to be sensitive to BET inhibitors as a positive control. | |
| Poor RNA Quality: Degraded RNA can lead to inaccurate qPCR results. | Ensure proper RNA extraction and handling techniques. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding. Use a cell counter for precise quantification. |
| Pipetting Errors: Inaccurate pipetting during qPCR setup can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for qPCR to minimize pipetting variations. | |
| Cell Cycle Synchronization: If studying cell cycle-regulated genes, lack of synchronization can cause variability. | Consider synchronizing your cells before treatment if your target gene is known to be cell cycle-dependent. | |
| Repressive effect diminishes over time. | Compound Instability: this compound, like any chemical compound, may degrade over long incubation periods in culture media. | For long-term experiments, consider replenishing the media with fresh this compound at appropriate intervals (e.g., every 24-48 hours). |
| Cellular Efflux Mechanisms: Cells may actively pump out the inhibitor over time. | While less common for this class of inhibitors, you could investigate the expression of drug efflux pumps in your cell line. | |
| Unexpected upregulation of some genes. | Transcriptional Rebound/Compensation: Inhibition of one pathway can sometimes lead to the compensatory upregulation of others. | This is a complex biological phenomenon. Consider performing RNA-seq to get a global view of the transcriptional changes and identify affected pathways. |
Quantitative Data
Table 1: Time-Course of Transcriptional Repression of CDK6 and RAD51 by this compound in HCC1806 cells
| Time (hours) | Gene | Fold Change in mRNA Level (vs. DMSO) |
| 4 | CDK6 | ~0.6 |
| 8 | CDK6 | ~0.4 |
| 12 | CDK6 | ~0.3 |
| 24 | CDK6 | ~0.2 |
| 4 | RAD51 | ~0.7 |
| 8 | RAD51 | ~0.5 |
| 12 | RAD51 | ~0.4 |
| 24 | RAD51 | ~0.3 |
Note: Data is estimated from graphical representations in the cited literature and should be used as a guide. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of Transcriptional Repression by this compound using qPCR
1. Cell Seeding and Treatment: a. Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with the desired concentration of this compound. Include a DMSO-only control. e. Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours).
2. RNA Extraction: a. At each time point, harvest the cells. b. Extract total RNA using a commercially available kit, following the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis: a. Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
4. Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing SYBR Green or a probe-based detection system. b. Add the cDNA template and gene-specific primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB). c. Perform the qPCR reaction using a real-time PCR instrument.
5. Data Analysis: a. Calculate the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt). c. Calculate the change in gene expression relative to the DMSO control using the ΔΔCt method.
Visualizations
Caption: Mechanism of this compound-mediated transcriptional repression.
Caption: Experimental workflow for time-course analysis.
References
- 1. PD-L1 is upregulated via BRD2 in head and neck squamous cell carcinoma models of acquired cetuximab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 3. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for storing and handling MS645 compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling the MS645 compound. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to directly address specific issues users might encounter during their experiments.
Storage and Handling
Q1: How should I store the this compound compound for long-term use?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. This helps to maintain the compound's stability and integrity over time. Avoid repeated freeze-thaw cycles which can degrade the compound. Aliquoting the compound into smaller, single-use vials upon receipt is a good practice.
Q2: What are the recommended solvents for reconstituting this compound?
A2: this compound can be reconstituted in DMSO (Dimethyl Sulfoxide) to prepare a stock solution. For in vitro experiments, a common stock solution concentration is 10 mM. For in vivo studies, further dilutions can be made in appropriate vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Q3: Is this compound considered hazardous? What safety precautions should I take when handling it?
A3: While a specific safety data sheet (SDS) for this compound may vary by supplier, compounds of this nature should be handled with care in a laboratory setting. General safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water. One safety data sheet for a related compound, NMS-P645, indicates that it is harmful if swallowed and very toxic to aquatic life.[1]
Experimental Protocols & Troubleshooting
Cell-Based Assays
Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A4: There are several factors that could contribute to this observation:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low to elicit a cytotoxic or cytostatic effect in your specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BET inhibitors. Ensure that your cell line is known to be responsive to BRD4 inhibition.
-
Assay Type and Timing: BET inhibitors like this compound can induce cell cycle arrest (cytostatic effect) rather than immediate cell death (cytotoxic effect).[2] Assays that measure metabolic activity (like MTT or MTS) might not show a dramatic decrease in signal if the cells are arrested but still metabolically active. Consider using an assay that measures cell number directly or a cytotoxicity assay that measures markers of cell death. The timing of the assay is also critical; the effects of this compound on cell viability may be more pronounced after longer incubation times (e.g., 48-72 hours).
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded.
Q5: I am observing precipitates in my cell culture medium after adding this compound. What should I do?
A5: Precipitation of the compound in the cell culture medium can be a common issue. Here are some troubleshooting steps:
-
Check Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not too high, as this can cause the compound to precipitate. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Solubility in Media: The solubility of compounds can vary in different types of cell culture media due to differences in pH and composition.[3][4][5][6][7] You might need to test the solubility of this compound in your specific medium.
-
Preparation of Working Solution: When preparing your working solution, ensure that the compound is fully dissolved in the solvent before adding it to the cell culture medium. Add the compound to the medium dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Western Blotting
Q6: I am performing a Western blot to detect BRD4 and c-Myc levels after this compound treatment, but I am getting weak or no signal for c-Myc.
A6: A decrease in c-Myc protein levels is an expected downstream effect of BRD4 inhibition by this compound.[8][9][10][11][12][13][14] If you are not observing a signal, consider the following:
-
Timing of Treatment: The downregulation of c-Myc is a time-dependent process. You may need to perform a time-course experiment to determine the optimal time point for observing the maximum decrease in c-Myc expression.
-
Antibody Quality: Ensure that the primary antibody against c-Myc is validated for Western blotting and is used at the recommended dilution.
-
Protein Loading: Make sure to load a sufficient amount of total protein onto the gel.
-
Positive Control: Include a positive control lysate from a cell line known to express high levels of c-Myc to validate your antibody and protocol.
-
Loading Control: Always use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q7: My Western blot for BRD4 after this compound treatment shows no change in protein levels. Is this expected?
A7: Yes, this is the expected result. This compound is a BRD4 inhibitor, not a degrader. It functions by binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. Therefore, you should not expect to see a decrease in the total BRD4 protein levels. You should, however, observe a decrease in the expression of BRD4 target genes, such as MYC.
Frequently Asked Questions (FAQs)
Q8: What is the mechanism of action of this compound?
A8: this compound is a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. By binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.
Q9: Are there any known off-target effects of this compound?
A9: While this compound is designed to be a specific BET inhibitor, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out.[15][16][17][18][19][20] It is important to interpret experimental results with this in mind. To confirm that the observed phenotype is due to the inhibition of BRD4, consider performing rescue experiments or using a secondary, structurally distinct BET inhibitor to see if it recapitulates the effects of this compound.
Q10: Can resistance to this compound develop in cancer cells?
A10: Yes, resistance to BET inhibitors can emerge.[1] Studies have shown that resistance can be mediated by various mechanisms, including the activation of alternative signaling pathways, such as the Wnt/β-catenin pathway, that can maintain the expression of key target genes like MYC despite BRD4 inhibition.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
| RAW | Mouse Macrophage | Similar to JQ1 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[21][22]
Visualizations
Signaling Pathway
Caption: The signaling pathway of this compound action.
Experimental Workflow
Caption: A typical experimental workflow using this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 基礎培地・バッファー [sigmaaldrich.com]
- 7. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dose-dependent regulation of target gene expression and cell proliferation by c-Myc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-Target Gene Editing | Harvard Medical School [hms.harvard.edu]
- 18. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MS645 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cancer cell lines develop resistance to the bivalent BET bromodomain inhibitor, MS645.
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1] It works by binding to the two bromodomains of BRD4, preventing it from interacting with acetylated histones and transcription factors. This leads to a sustained repression of the transcriptional activity of key oncogenes, most notably c-Myc.[1] The downstream effects include the upregulation of the tumor suppressor and cell-cycle inhibitor p21, leading to cell growth inhibition.[1]
Q2: What are the known or suspected mechanisms by which cancer cells develop resistance to BET inhibitors like this compound?
A2: While specific research on this compound resistance is emerging, studies on other BET inhibitors, particularly JQ1, have identified several key mechanisms that are likely applicable. These include:
-
Activation of Alternative Signaling Pathways: Cancer cells can compensate for BRD4 inhibition by upregulating other pro-survival signaling pathways. Commonly implicated pathways include the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[2][3][4][5][6][7][8][9][10][11][12]
-
Bromodomain-Independent BRD4 Function: Resistant cells may still rely on BRD4 for survival but in a manner that is no longer sensitive to bromodomain inhibition. This can occur through post-translational modifications like hyper-phosphorylation of BRD4, which can enhance its interaction with other transcriptional machinery.[13][14]
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Sustained Oncogene Expression: A primary goal of this compound is to suppress c-Myc expression.[1] Resistant cells often find ways to bypass this and maintain high levels of c-Myc.[15][16][17][18]
-
Upregulation of other BET family members: Increased expression of other BET proteins, such as BRD2, may compensate for the inhibition of BRD4.[19]
-
Reactivation of Hormone Signaling: In hormone-driven cancers like castration-resistant prostate cancer, resistance can be associated with the reactivation of the androgen receptor (AR) signaling pathway.[20][21]
Q3: My cells are showing reduced sensitivity to this compound. What are the initial steps to confirm resistance?
A3: First, it is crucial to re-evaluate the IC50 of this compound in your cell line compared to the parental, sensitive cell line. A significant shift to a higher IC50 value is a strong indicator of acquired resistance. You should also ensure that the reduced sensitivity is not due to experimental variables such as incorrect drug concentration, degradation of the compound, or issues with the cell viability assay itself. It is also beneficial to test for cross-resistance to other BET inhibitors, like JQ1, to determine if the resistance mechanism is specific to this compound or common to BET inhibitors.[2]
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to troubleshooting and potentially overcoming resistance to this compound in your cancer cell line experiments.
| Problem | Potential Cause | Recommended Action |
| Decreased cell death and growth inhibition with this compound treatment. | Activation of the Wnt/β-catenin signaling pathway. | - Investigate Pathway Activation: Perform Western blot analysis to check for increased levels of active β-catenin in your resistant cells compared to sensitive parental cells.[3] - Combination Therapy: Consider co-treatment of your resistant cells with this compound and a Wnt pathway inhibitor (e.g., ICG-001, XAV-939). This combination has been shown to restore sensitivity to BET inhibitors in some models.[2] |
| Cells continue to proliferate despite evidence of BRD4 inhibition. | Upregulation of the PI3K/Akt/mTOR signaling pathway. | - Assess Pathway Activity: Use Western blotting to examine the phosphorylation status of key pathway components like Akt and S6 kinase in resistant versus sensitive cells.[11] - Synergistic Inhibition: Test the efficacy of combining this compound with a PI3K inhibitor (e.g., GDC-0941) or an mTOR inhibitor (e.g., everolimus). This dual-pathway blockade can often overcome resistance.[4][5][6] |
| c-Myc expression is not suppressed by this compound treatment. | Bromodomain-independent BRD4 activity or alternative transcriptional regulation of c-Myc. | - Examine BRD4 Phosphorylation: Investigate the phosphorylation status of BRD4 in your resistant cells. Hyper-phosphorylation can lead to bromodomain-independent interactions.[14] - Combination with CDK inhibitors: In some contexts, CDK9 has been implicated in maintaining transcription in a BRD4-independent manner. Consider combining this compound with a CDK9 inhibitor. - Direct MYC inhibition: As a more direct approach, though challenging, consider strategies to directly target MYC expression or function in combination with this compound.[16] |
| Increased expression of other BET family proteins. | Compensatory upregulation of BRD2. | - Quantify BET Protein Levels: Use qPCR or Western blotting to compare the expression levels of BRD2, BRD3, and BRD4 in sensitive and resistant cells.[19] - Broad-spectrum BET inhibition: Since this compound is a bivalent BRD4 inhibitor, if resistance is mediated by other BET family members, its efficacy might be limited. Testing other pan-BET inhibitors may be informative. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[22][23][24]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant amount of cell death is expected.
-
Passaging and Dose Escalation: When the surviving cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat step 4 for several cycles, gradually increasing the this compound concentration. If at any point there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is 5-10 times higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, perform a new dose-response curve to quantify the shift in IC50. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to prevent the reversion of the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation state of key signaling pathways implicated in this compound resistance.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the sensitive and resistant cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading and to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to BET inhibitors.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET inhibitor resistance emerges from leukaemia stem cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition [en-cancer.fr]
- 11. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Resistance to BET Inhibitor Leads to Alternative Therapeutic Vulnerabilities in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in MS645 in vivo studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the BET bromodomain inhibitor, MS645.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in tumor growth among mice in the same treatment group. What are the potential causes and how can we minimize this?
High variability in tumor growth in xenograft models is a common challenge.[1][2] The sources of this variability can be multifactorial, encompassing the host animal, the tumor cells, and experimental procedures.
Potential Causes and Mitigation Strategies:
-
Animal-Related Factors:
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Genetics and Health Status: Use of genetically undefined or unhealthy animals can introduce significant variability.
-
Recommendation: Utilize well-defined, specific-pathogen-free (SPF) inbred mouse strains from a reputable vendor. Ensure all animals are of similar age and weight at the start of the experiment.
-
-
Stress: Animal handling and procedures like oral gavage can induce stress, elevating corticosterone levels and potentially impacting tumor growth and drug response.[3][4]
-
-
Tumor-Related Factors:
-
Cell Line Stability: Tumor cell lines can exhibit genetic drift over time, leading to altered growth characteristics.
-
Recommendation: Use low-passage number cells and periodically perform cell line authentication.
-
-
Tumor Implantation Technique: Inconsistent implantation technique can lead to variations in initial tumor size and growth rate.
-
Recommendation: Ensure a consistent number of cells are implanted at the same anatomical site for all animals. Employ the same experienced personnel for all implantations to minimize procedural variability.
-
-
-
Experimental Procedure-Related Factors:
-
Drug Formulation and Administration: Inconsistent preparation or administration of this compound can lead to variable drug exposure.
-
Recommendation: Prepare the this compound formulation consistently for each dosing session. For oral gavage, ensure accurate dose volumes based on the most recent body weights.[6]
-
-
"Cage Effects": Animals housed together may experience similar microenvironments (e.g., temperature, noise) that can influence experimental outcomes.[7]
-
Recommendation: Implement randomized block designs where each cage contains animals from different treatment groups to average out cage-specific factors.[7]
-
-
Q2: How can we confirm that this compound is engaging its target, BRD4, in vivo?
Confirming target engagement is crucial to ensure that the observed effects are due to the intended mechanism of action of this compound.
Methods for Verifying Target Engagement:
-
Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of BRD4 inhibition in tumor tissue or surrogate tissues.
-
c-Myc Downregulation: this compound, as a BRD4 inhibitor, is expected to suppress the expression of the oncogene c-Myc.[8]
-
p21 Upregulation: Inhibition of BRD4 can lead to an increase in the expression of the cell cycle inhibitor p21.[8][9]
-
Protocol: Collect tumor samples at various time points after this compound administration and analyze c-Myc and p21 levels by Western blot or immunohistochemistry (IHC).
-
-
NanoBRET™ Target Engagement Assays: This technique can be adapted for in vivo studies to directly measure the binding of a compound to its target protein in intact cells.[10][11][12]
-
Activity-Based Protein Profiling (ABPP): This method can be used to directly quantify enzyme activity and target engagement in vivo.[13]
Q3: We are not observing the expected anti-tumor efficacy with this compound. What are some common reasons for lack of efficacy?
Several factors can contribute to a lack of expected efficacy in in vivo studies with BET inhibitors.
Troubleshooting Lack of Efficacy:
-
Ineffective Inhibition:
-
Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may be insufficient to maintain adequate target inhibition.
-
Poor Bioavailability: The formulation of this compound may not be optimal for absorption.
-
Recommendation: Review the formulation protocol. MedchemExpress provides a protocol for preparing this compound for in vivo use.
-
-
-
Resistance Mechanisms:
-
Experimental Artifacts:
-
Variability Masking Effects: High experimental variability can obscure a true treatment effect.
-
Recommendation: Implement the strategies outlined in Q1 to minimize variability.
-
-
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage
This protocol is adapted from information provided by MedchemExpress for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL. The resulting solution should be clear.
Note: For dosing periods longer than two weeks, consider a formulation in corn oil.
Protocol 2: Assessment of c-Myc and p21 Protein Levels by Western Blot
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissue samples in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Quantitative Data Summary
Table 1: Factors Contributing to In Vivo Variability and Recommended Controls
| Source of Variability | Contributing Factors | Recommended Controls |
| Experimenter | Inconsistent animal handling, dosing, and measurement techniques. | Standardized protocols, adequate training of personnel, blinding of experimenters. |
| Animal | Genetic background, age, sex, weight, health status. | Use of inbred strains, narrow age and weight range, SPF health status. |
| Environment | Cage density, temperature, humidity, light cycle, noise, diet. | Controlled and consistent animal housing conditions, randomization of animals across cages. |
Table 2: Pharmacokinetic Parameters of a Representative Small Molecule Inhibitor in Mice
| Parameter | Value |
| Tmax (Time to maximum concentration) | ~20 minutes |
| Elimination Half-life (T½) | ~2 hours |
| Clearance (CL) | Varies based on compound |
| Volume of Distribution (Vd) | Varies based on compound |
Note: This table provides an example based on general pharmacokinetic data for small molecules in mice and should be determined specifically for this compound in your experimental model.[14][19]
Visualizations
This compound Signaling Pathway
References
- 1. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. [repository.cam.ac.uk]
- 2. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nal.usda.gov [nal.usda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mmv.org [mmv.org]
- 8. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of standard nerve agent medical countermeasures in Göttingen Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics/pharmacodynamics model-supported early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MS645 and JQ1 Efficacy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two BET Bromodomain Inhibitors in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer (TNBC) remains a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. A promising avenue of research involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene expression. This guide provides a detailed comparison of two notable BET inhibitors, the bivalent inhibitor MS645 and the well-characterized pan-BET inhibitor JQ1, focusing on their efficacy in TNBC preclinical models.
Executive Summary
Both this compound and JQ1 demonstrate anti-proliferative effects in TNBC cell lines. This compound, a bivalent BET inhibitor, exhibits superior potency in vitro compared to the monovalent JQ1.[1] The distinct mechanisms of these two compounds underpin their differential efficacy. While JQ1 primarily acts through the suppression of Aurora Kinases A and B, this compound exerts its effect by disrupting the interaction between BRD4 and the transcriptional machinery components MED1 and YY1.[2] This guide synthesizes the available preclinical data to offer a comprehensive comparison for researchers in the field.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound and JQ1 in various TNBC cell lines.
Table 1: Comparative IC50 Values of this compound and JQ1 in TNBC Cell Lines
| Cell Line | This compound IC50 (nM) | JQ1 IC50 (nM) |
| MDA-MB-231 | 30 | 310 |
| MDA-MB-468 | 110 | 180 |
| SUM159 | 20 | 150 |
| BT-549 | 20 | 120 |
| HCC1937 | 70 | 360 |
Data extracted from Ren C, et al. PNAS. 2018.
Table 2: Effects of JQ1 on TNBC Cell Viability, Apoptosis, and Cell Cycle
| TNBC Cell Line | JQ1 Concentration | Effect | Reference |
| MDA-MB-231, BT549 | Indicated concentrations for 48h | Dose-dependent decrease in cell viability | [3] |
| MDA-MB-231, MDA-MB-468 | 0.25 µM for 72h | Decreased cell viability | [4] |
| MDA-MB-231 | 1 µM for 48h | G2/M phase cell cycle arrest | [3] |
| MDA-MB-468, BT549 | 250, 500, or 1000 nM for 72h | Increased number of apoptotic cells | [2] |
In Vivo Efficacy
JQ1 in TNBC Xenograft Models
Multiple studies have demonstrated the in vivo efficacy of JQ1 in suppressing TNBC tumor growth. In a study using an MDA-MB-231 xenograft model, intraperitoneal administration of JQ1-loaded nanoparticles resulted in a significant reduction in tumor growth and vascularity.[5][6][7] Another study showed that JQ1 treatment of mice with MDA-MB-231 xenografts suppressed tumor growth and liver metastasis.[2] In an MDA-MB-468 xenograft model, JQ1 treatment led to tumor regression.[2]
This compound in TNBC Xenograft Models
As of the latest available data, in vivo efficacy studies of this compound in TNBC xenograft models have not been published. Therefore, a direct comparison of the in vivo efficacy of this compound and JQ1 is not currently possible.
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound and JQ1 can be attributed to their distinct mechanisms of action at the molecular level.
JQ1: Suppression of Aurora Kinases
JQ1, as a pan-BET inhibitor, displaces BRD4 from chromatin, leading to the downregulation of key oncogenes. In TNBC, a primary mechanism of JQ1-induced cell death and senescence is the suppression of Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB) expression.[2] This leads to mitotic dysfunction, multinucleation, and subsequent apoptosis or senescence.[2]
Caption: JQ1 inhibits BRD4, suppressing Aurora Kinase expression and leading to apoptosis.
This compound: Bivalent Inhibition and Disruption of BRD4-Mediator Interactions
This compound is a bivalent inhibitor designed to simultaneously engage both bromodomains of BRD4, leading to a more sustained and potent inhibition. A key differentiator of this compound is its ability to block the interaction between BRD4 and the essential transcriptional co-activators MED1 and YY1. This disruption leads to the downregulation of a broader range of genes involved in cell cycle control and DNA damage repair compared to JQ1.
Caption: this compound bivalently inhibits BRD4, blocking MED1/YY1 interaction and cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate TNBC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or JQ1 for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat TNBC cells with the desired concentrations of JQ1 for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat TNBC cells with JQ1 for the specified duration, then harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat TNBC cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., AURKA, AURKB).
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of BET inhibitors in TNBC.
Conclusion
The available preclinical data indicate that both this compound and JQ1 are promising therapeutic agents for TNBC. This compound demonstrates superior in vitro potency, likely due to its bivalent nature and its unique ability to disrupt the BRD4-MED1/YY1 interaction. JQ1 has shown significant in vivo efficacy, with a well-defined mechanism involving the suppression of Aurora kinases. Further preclinical studies, particularly in vivo head-to-head comparisons, are warranted to fully elucidate the therapeutic potential of this compound and to determine its standing relative to established BET inhibitors like JQ1. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this critical area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Bivalent BET Inhibitors: MS645 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, bivalent inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy, particularly in oncology. Their unique mode of action, simultaneously engaging both bromodomains (BD1 and BD2) of BET proteins, offers the potential for enhanced potency and prolonged target engagement compared to their monovalent predecessors. This guide provides a detailed head-to-head comparison of MS645, a notable bivalent BET inhibitor, with other significant bivalent inhibitors such as MT1 and AZD5153. The information is compiled from preclinical data to aid researchers in making informed decisions for their drug development programs.
At a Glance: Comparative Performance of Bivalent BET Inhibitors
The following tables summarize the key quantitative data for this compound, MT1, and AZD5153, focusing on their binding affinity, cellular potency, and in vivo efficacy. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinity of Bivalent BET Inhibitors
| Inhibitor | Target | Binding Affinity (Kᵢ/Kₑ/IC₅₀, nM) | Assay Method | Reference |
| This compound | BRD4 (BD1/BD2) | 18.4 (Kᵢ) | Not Specified | [1][2] |
| BRD2 (BD1/BD2) | Comparable to BRD4 | Not Specified | [2] | |
| BRD3 (BD1/BD2) | Comparable to BRD4 | Not Specified | [2] | |
| MT1 | BRD4(1) | 0.789 (IC₅₀) | AlphaScreen | [3] |
| AZD5153 | BRD4 (full-length) | 5.0 (IC₅₀) | NanoBRET | [4] |
| BRD4 (BD1) | 1600 (IC₅₀) | NanoBRET | [4] | |
| BRD4 | pKᵢ of 8.3 | Not Specified | [5] |
Table 2: Comparative Cellular Potency of Bivalent BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC₅₀ (nM) | Assay Method | Reference |
| This compound | HS5878T (TNBC) | 4.1 | Not Specified | [1] |
| BT549 (TNBC) | 6.8 | Not Specified | [1] | |
| HCC1806 (TNBC) | Not Specified (effective at 15-60 nM) | Not Specified | [1] | |
| MT1 | MV4;11 (AML) | >100-fold more potent than JQ1 | Not Specified | [6][7] |
| AZD5153 | Hematologic Cancer Cell Lines (AML, MM, DLBCL) | <150 (GI₅₀) | Not Specified | [4] |
Table 3: Comparative In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Dosing | Key Outcomes | Pharmacokinetic Parameter (t₁/₂) | Reference |
| This compound | Not specified in readily available sources | Not specified | Not specified | Not specified | |
| MT1 | Leukemia Xenograft (mice) | 22.1 and 44.2 µmol/kg, ip daily | Significantly delayed leukemia progression compared to JQ1 | 2.70 h (in mice) | [3] |
| AZD5153 | MV-4-11 Xenograft (mice) | 5 mg/kg, oral daily | Induced tumor regression | Minimal accumulation | [4][8] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Bivalent BET inhibitors exert their anti-cancer effects primarily by disrupting the interaction between BET proteins, particularly BRD4, and acetylated histones on chromatin. This leads to the downregulation of key oncogenes, most notably MYC. The sustained target engagement achieved by bivalent binding is thought to be crucial for their enhanced efficacy.
As depicted in Figure 1, bivalent BET inhibitors like this compound competitively bind to the bromodomains of BRD4, displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, leading to a potent suppression of MYC gene transcription. The resulting decrease in MYC protein levels inhibits cell proliferation and induces apoptosis and cell cycle arrest in cancer cells. This compound has been shown to down-regulate genes involved in cell-cycle control and DNA damage repair.[9]
Experimental Workflows: A Guide for Researchers
Reproducibility and standardization are paramount in drug discovery research. The following diagram outlines a general experimental workflow for the head-to-head comparison of bivalent BET inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Protocol 1: AlphaScreen™ Assay for BRD4 Binding Affinity
This protocol is adapted from established methods for determining the binding affinity of inhibitors to BRD4.
Materials:
-
Recombinant His-tagged BRD4(1) and GST-tagged BRD4(1)
-
Biotinylated JQ1 (Bio-JQ1) as a tracer
-
AlphaScreen™ Glutathione Donor Beads and Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well ProxiPlates
-
Test compounds (e.g., this compound, MT1, AZD5153) serially diluted in DMSO
Procedure:
-
Add 5 µL of assay buffer containing His-BRD4(1) and GST-BRD4(1) to each well of a 384-well plate.
-
Add 50 nL of test compound dilutions or DMSO (control) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of bivalent BET inhibitors on the viability of cancer cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HS5878T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of bivalent BET inhibitors in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of TNBC cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
Conclusion
Bivalent BET inhibitors represent a significant advancement in the field of epigenetic therapy. This compound, with its potent anti-proliferative activity in TNBC cell lines, stands as a promising candidate for further investigation. This guide provides a comparative overview of this compound alongside other key bivalent inhibitors, MT1 and AZD5153, supported by detailed experimental protocols to facilitate further research. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers dedicated to developing the next generation of targeted cancer therapies. As the field continues to evolve, direct head-to-head studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of these innovative compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of MS645: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bivalent BET bromodomain inhibitor, MS645, with other notable alternatives. It details the use of CRISPR/Cas9-mediated gene editing as a definitive method for validating its on-target activity. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document serves as a practical resource for researchers investigating epigenetic therapies.
Introduction to this compound and On-Target Validation
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It is designed to spatially constrain the bivalent inhibition of BRD4 bromodomains, leading to a sustained repression of transcriptional activity in cancer cells.[1] Validating that the therapeutic effects of this compound are a direct result of its interaction with BRD4 is a critical step in its preclinical development. CRISPR/Cas9 technology offers a precise and powerful tool for this purpose by enabling the specific knockout of the BRD4 gene, allowing for a direct comparison of the inhibitor's effects in the presence and absence of its intended target.[2][3][4]
Comparison of this compound with Alternative BRD4 Inhibitors
This compound has demonstrated superior potency in inhibiting cancer cell growth when compared to several other well-known BET inhibitors.[5] The following table summarizes key quantitative data for this compound and its alternatives.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Key Features |
| This compound | BRD4-BD1/BD2 | 18.4 | 4-20 (in TNBC cell lines) | Bivalent inhibitor with sustained transcriptional repression.[1][6] |
| JQ1 | BRD2/3/4 | - | 33 (BRD4-BD2), 77 (BRD4-BD1) | A well-characterized pan-BET inhibitor, but has a short half-life. |
| OTX015 (Birabresib) | BRD2/3/4 | - | 92-112 | An orally available pan-BET inhibitor that has been evaluated in clinical trials.[7] |
| I-BET762 (Molibresib) | BRD2/3/4 | - | 35-500 (in various cancers) | A pan-BET inhibitor with demonstrated preclinical activity in various cancer models. |
Validating this compound On-Target Activity with CRISPR/Cas9: Experimental Workflow
The core principle of using CRISPR/Cas9 for on-target validation is to compare the cellular response to this compound in wild-type cells versus cells where the target, BRD4, has been knocked out. If this compound's effects are on-target, the BRD4 knockout cells should be significantly less sensitive to the compound.
Caption: Experimental workflow for this compound on-target validation.
Detailed Experimental Protocols
1. Design and Preparation of BRD4-targeting gRNA
-
Objective: To design specific guide RNAs (gRNAs) that will direct the Cas9 nuclease to the BRD4 gene for knockout.
-
Protocol:
-
Obtain the cDNA sequence for the human BRD4 gene from a database such as NCBI.
-
Use a gRNA design tool (e.g., from Synthego, GenScript) to identify potential gRNA sequences targeting an early exon of BRD4.[1] This is crucial to ensure a frameshift mutation that leads to a non-functional protein.
-
Select at least two gRNAs with high on-target scores and low off-target predictions.
-
Synthesize or clone the selected gRNA sequences into an appropriate expression vector that also contains the Cas9 nuclease sequence.
-
2. Generation of BRD4 Knockout Cell Line
-
Objective: To create a stable cell line lacking functional BRD4 protein.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., a triple-negative breast cancer cell line like MDA-MB-231) under standard conditions.
-
Transfect the cells with the Cas9-gRNA expression vector using a suitable method like lipid-mediated transfection or electroporation.
-
Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones through serial dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones into stable cell lines.
-
Validate the knockout of the BRD4 gene at the genomic level by Sanger sequencing of the targeted region to identify indel mutations.
-
Confirm the absence of BRD4 protein expression via Western blot analysis.
-
3. Comparative Cell Viability Assay (MTT Assay)
-
Objective: To compare the effect of this compound on the proliferation of wild-type versus BRD4 knockout cells.
-
Protocol:
-
Seed both wild-type (WT) and BRD4 knockout (KO) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for this compound in both WT and KO cell lines.
-
-
Expected Outcome: A significant increase in the IC50 value for this compound in the BRD4 KO cells compared to the WT cells would strongly indicate on-target activity.
4. Western Blot Analysis of Downstream Effectors
-
Objective: To assess the impact of this compound on the expression of proteins downstream of BRD4.
-
Protocol:
-
Seed WT and BRD4 KO cells in 6-well plates and treat with this compound or vehicle control as in the viability assay.
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4, c-Myc, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Expected Outcome:
BRD4 Signaling Pathway and the Role of this compound
BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of various oncogenes, most notably c-Myc.[1][2][5] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the transcriptional machinery necessary for gene expression. Inhibition of BRD4 by this compound displaces it from chromatin, leading to the downregulation of c-Myc. c-Myc is a potent oncoprotein that promotes cell cycle progression, in part by repressing the expression of the cyclin-dependent kinase inhibitor p21.[8][9][10][11][12] Therefore, inhibition of BRD4 by this compound is expected to decrease c-Myc levels, which in turn relieves the repression of p21, leading to cell cycle arrest.
Caption: The BRD4 signaling pathway and the inhibitory action of this compound.
Logical Framework for On-Target Validation
The validation of this compound's on-target activity rests on a clear logical framework that can be visualized as follows:
References
- 1. genscript.com [genscript.com]
- 2. CRISPR-Cas9 Genome and Double-Knockout Screening to Identify Novel Therapeutic Targets for Chemoresistance in Triple-Negative Breast Cancer [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. A Genome-Wide CRISPR Screen Identifies BRD4 as a Regulator of Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brd4 Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bivalent BRD4 Inhibitors: MS645 vs. AZD5153 in Solid Tumors
In the landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising strategy. Two notable investigational drugs, MS645 and AZD5153, both bivalent BRD4 inhibitors, have demonstrated potential in preclinical models of solid tumors. This guide provides a detailed comparative analysis of their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals.
Executive Summary
| Feature | This compound | AZD5153 |
| Target | BRD4 (bivalent inhibitor of BD1 and BD2) | BRD4 (bivalent inhibitor of BD1 and BD2) |
| Mechanism of Action | Spatially constrained inhibition of BRD4, blocking its interaction with MED1 and YY1 transcription factors, leading to sustained transcriptional repression. | Reversible, bivalent inhibition of BRD4, disrupting chromatin remodeling and downregulating the expression of key oncogenes like MYC. |
| Preclinical Efficacy in Solid Tumors | Potent in vitro activity in triple-negative breast cancer (TNBC), ductal breast, prostate, and bladder cancer cell lines. Data on in vivo efficacy is limited in publicly available literature. | Demonstrated in vitro and in vivo activity against a range of solid tumors including high-grade serous ovarian cancer, prostate cancer, thyroid cancer, colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma. |
| Clinical Development | No publicly available information on clinical trials. | Completed a Phase I clinical trial (NCT03205176) as a monotherapy and in combination with olaparib in patients with relapsed/refractory solid tumors and lymphomas. The recommended Phase II doses have been established. |
Mechanism of Action and Signaling Pathways
Both this compound and AZD5153 are bivalent inhibitors that simultaneously engage both the first (BD1) and second (BD2) bromodomains of the BRD4 protein. This bivalency is believed to confer enhanced potency and a more sustained target engagement compared to monovalent BET inhibitors.
This compound exerts its effect through a "spatially constrained" inhibition of the tandem bromodomains of BRD4. This unique binding mode is reported to effectively block the interaction of BRD4 with essential co-activators of transcription, namely Mediator Complex Subunit 1 (MED1) and Yin Yang 1 (YY1)[1]. By disrupting this protein-protein interaction, this compound leads to a sustained repression of the transcriptional activity of BRD4, ultimately downregulating genes crucial for cancer cell proliferation, cell cycle control, and DNA damage repair[1].
AZD5153 also functions by binding to both bromodomains of BRD4, preventing its association with acetylated histones on the chromatin. This action disrupts the recruitment of the transcriptional machinery, leading to the downregulation of key oncogenes such as MYC[2]. The inhibition of these oncogenic programs induces apoptosis and inhibits the proliferation of tumor cells that are dependent on BRD4-mediated transcription[2][3].
Preclinical Data Comparison
In Vitro Efficacy
| Cell Line (Cancer Type) | This compound IC₅₀ (nM) | AZD5153 IC₅₀ (nM) | Reference |
| TNBC | [1] | ||
| MDA-MB-231 | ~10 | More potent than AZD5153 (exact value not provided) | [1] |
| HS578T | 4.1 | Not Reported | [1] |
| BT549 | 6.8 | Not Reported | [1] |
| Ductal Breast Cancer | |||
| HCC1806 | Potent (exact value not provided) | Not Reported | [1] |
| Prostate Cancer | |||
| PC-3 | Potent (exact value not provided) | Not Reported | [1] |
| Bladder Cancer | |||
| T24 | Potent (exact value not provided) | Not Reported | [1] |
| Hepatocellular Carcinoma | [3] | ||
| Huh7 | Not Reported | ~20 | [3] |
| PLC/PRF/5 | Not Reported | ~100 | [3] |
| HepG2 | Not Reported | ~40 | [3] |
| SNU-449 | Not Reported | ~30 | [3] |
Note: A direct head-to-head comparison of IC₅₀ values is challenging due to the limited publicly available data for this compound across a wide range of solid tumors and the lack of direct comparative studies under identical experimental conditions.
A study by Ren et al. (2018) reported that this compound is consistently more potent than AZD5153 in inhibiting the growth of a number of TNBC cell lines, including MDA-MB-231[1]. The same study demonstrated the potent activity of this compound in other solid tumor cell lines from ductal breast, prostate, and bladder cancers[1]. For AZD5153, preclinical studies have shown its ability to inhibit cell proliferation and induce apoptosis in various solid tumor cell lines, including hepatocellular carcinoma[3].
In Vivo Efficacy
This compound: Publicly available literature lacks in vivo efficacy data for this compound in solid tumor xenograft models.
AZD5153: In vivo studies have demonstrated the anti-tumor activity of AZD5153 in various solid tumor models. For instance, in a CT26 colon carcinoma mouse model, oral administration of AZD5153 at 0.5 mg/ml (100 μl/day) for four weeks significantly inhibited tumor growth[4]. In hepatocellular carcinoma xenograft models, AZD5153 administered via lipid nanoemulsions also showed significant tumor growth inhibition[3].
Clinical Data
This compound: There is no publicly available information regarding the clinical development or any clinical trials of this compound.
AZD5153: A first-in-human, Phase I clinical trial (NCT03205176) has been completed for AZD5153[2]. This study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AZD5153 as a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed/refractory malignant solid tumors and lymphomas[2].
Key Findings from the AZD5153 Phase I Trial:
-
Safety and Tolerability: As a monotherapy, the most common treatment-emergent adverse events (TEAEs) were fatigue (38.2%), thrombocytopenia (32.4%), and diarrhea (32.4%). The most common grade ≥3 TEAEs were thrombocytopenia (14.7%) and anemia (8.8%)[2].
-
Recommended Phase II Dose (RP2D): The RP2D for monotherapy was established at 30 mg once daily or 15 mg twice daily[2].
-
Preliminary Efficacy: One patient with metastatic pancreatic cancer receiving the combination of AZD5153 and olaparib had a partial response lasting 4.2 months[2].
Experimental Protocols
Cell Viability Assay (MTT Assay for this compound)
This protocol is based on the methodology described for this compound in Ren et al., 2018[1].
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000–5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using a nonlinear regression model.
In Vivo Tumor Growth Inhibition Study (for AZD5153)
This protocol is a general representation based on preclinical studies of AZD5153[4].
-
Tumor Cell Implantation: 5 x 10⁵ CT26 colon carcinoma cells are subcutaneously injected into the right flank of BALB/c mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: AZD5153 (e.g., 0.5 mg/ml) or vehicle is administered orally (by gavage) daily for a specified period (e.g., 4 weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group with the control group.
Conclusion and Future Perspectives
Both this compound and AZD5153 are potent bivalent BRD4 inhibitors with distinct preclinical profiles. This compound has shown superior potency in vitro, particularly in TNBC cell lines, through a mechanism that involves disrupting the interaction of BRD4 with MED1 and YY1. However, the lack of in vivo efficacy data and information on its clinical development status are significant gaps in its current profile.
In contrast, AZD5153 has a broader publicly available dataset, with demonstrated preclinical in vitro and in vivo efficacy across a range of solid tumors and has progressed to clinical trials, establishing a safety profile and recommended dose for further studies.
For researchers, the choice between these two molecules for preclinical studies may depend on the specific cancer type of interest, with this compound showing particular promise for TNBC. However, the more extensive preclinical and clinical data available for AZD5153 make it a more established tool for investigating BRD4 inhibition in a wider variety of solid tumors.
Future research should focus on generating in vivo efficacy data for this compound to validate its promising in vitro activity. Head-to-head preclinical studies comparing this compound and AZD5153 in various solid tumor models under standardized conditions would be invaluable for a more direct comparison of their therapeutic potential. For AZD5153, the ongoing and future clinical trials will be critical in defining its role in the treatment of solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]
Validating the Disruption of the BRD4-YY1 Interaction by MS645: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the bromodomain and extraterminal domain (BET) protein BRD4 and the transcription factor Yin Yang 1 (YY1) is a critical node in the transcriptional regulation of genes involved in cell proliferation and cancer progression. Disrupting this interaction has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of MS645, a novel bivalent BET inhibitor, and other representative BRD4 inhibitors in their ability to disrupt the BRD4-YY1 complex, supported by experimental data and detailed protocols.
Executive Summary
This compound is a bivalent BET bromodomain inhibitor designed to bind to both bromodomains (BD1 and BD2) of BRD4 simultaneously. This mode of action locks BRD4 in an inactive conformation, effectively preventing its interaction with key transcriptional partners like YY1.[1][2] Experimental evidence, primarily from co-immunoprecipitation assays, demonstrates that this compound is superior to monovalent BET inhibitors, such as JQ1 and MS417, in disrupting the BRD4-YY1 interaction.[1] This enhanced potency is attributed to the bivalent nature of this compound, which leads to a sustained repression of BRD4 transcriptional activity.[1][2]
Comparative Analysis of BRD4 Inhibitors
The efficacy of this compound in disrupting the BRD4-YY1 interaction has been compared with several other well-characterized BRD4 inhibitors. These include the monovalent inhibitors JQ1 and MS417, and other bivalent inhibitors like MT1 and AZD5153.
Quantitative Data: Disruption of BRD4-YY1 Interaction
While direct IC50 values for the disruption of the BRD4-YY1 interaction are not consistently reported across all compounds, the available data from co-immunoprecipitation experiments qualitatively and semi-quantitatively supports the superior efficacy of this compound.
| Inhibitor | Type | Disruption of BRD4-YY1 Interaction (Qualitative) | Key Findings |
| This compound | Bivalent | High | Effectively dissociates BRD4 from YY1 in co-immunoprecipitation experiments.[1][2] |
| JQ1 | Monovalent | Low/None | Fails to significantly disrupt the BRD4-YY1 interaction in the same co-immunoprecipitation assays.[1][3] |
| MS417 | Monovalent | Low/None | Similar to JQ1, does not effectively inhibit the BRD4-YY1 association.[1] |
| MT1 | Bivalent | Not explicitly stated for BRD4-YY1 | A potent bivalent inhibitor, but its specific effect on the BRD4-YY1 interaction requires further direct comparison. |
| AZD5153 | Bivalent | Not explicitly stated for BRD4-YY1 | Another potent bivalent inhibitor where direct comparative data on BRD4-YY1 disruption is needed. |
Note: The table summarizes the currently available information. Direct quantitative comparisons using assays like AlphaScreen or FRET would provide more precise IC50 values.
Signaling Pathway and Mechanism of Action
The interaction between BRD4 and YY1 is a key step in the transcriptional activation of target genes. BRD4, through its bromodomains, recognizes and binds to acetylated lysine residues on histones and transcription factors, including YY1. This recruitment of BRD4 to chromatin facilitates the assembly of the transcriptional machinery and subsequent gene expression.
This compound, by binding to both bromodomains of BRD4, induces a conformational change that prevents its association with YY1. This disruption leads to the downregulation of YY1-target genes involved in cell cycle control and DNA damage repair.[1][2]
Experimental Workflows and Protocols
Validating the disruption of the BRD4-YY1 interaction by this compound involves several key experiments. Below are the logical workflows and detailed protocols for these assays.
Experimental Workflow: Validation of BRD4-YY1 Disruption
Detailed Experimental Protocols
Objective: To demonstrate the physical interaction between BRD4 and YY1 in cells and its disruption by this compound and other inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-231) to 80-90% confluency.
-
Treat cells with this compound, JQ1, MS417, or DMSO (vehicle control) at desired concentrations for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-BRD4 or anti-YY1 antibody overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and YY1.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Expected Outcome: In the DMSO-treated sample, immunoprecipitation of BRD4 should pull down YY1, and vice versa. In the this compound-treated sample, this interaction should be significantly reduced or abolished, while JQ1 and MS417 are expected to have a minimal effect.[1]
Objective: To quantitatively measure the in vitro interaction between BRD4 and YY1 and determine the IC50 values of inhibitors.
Methodology:
-
Reagents and Proteins:
-
Recombinant GST-tagged BRD4 and His-tagged YY1 proteins.
-
AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
-
Assay Procedure:
-
Add GST-BRD4 and His-YY1 to a 384-well plate in the presence of varying concentrations of this compound or other inhibitors.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of GST Donor Beads and Nickel Chelate Acceptor Beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Expected Outcome: A high AlphaScreen signal will be detected in the absence of an inhibitor, indicating a strong interaction between BRD4 and YY1. The signal will decrease in a dose-dependent manner with increasing concentrations of an effective inhibitor like this compound, allowing for the calculation of an IC50 value.
Objective: To confirm the engagement of this compound with BRD4 in a cellular context, which is a prerequisite for disrupting its interactions.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an anti-BRD4 antibody.
-
Quantify the band intensities to determine the amount of soluble BRD4 at each temperature.
-
Expected Outcome: this compound binding to BRD4 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control. This confirms that this compound directly engages BRD4 within the cell.[1]
Conclusion
References
- 1. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cistrome analysis of YY1 uncovers a regulatory axis of YY1:BRD2/4-PFKP during tumorigenesis of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Compound in Triple-Negative Breast Cancer Subtypes: A Comparative Guide
Disclaimer: As of this writing, specific data on a compound designated "MS645" is not available in the public domain. This guide therefore serves as a comprehensive template, illustrating the methodologies and comparative framework for evaluating a novel anti-cancer agent like this compound across the diverse subtypes of Triple-Negative Breast Cancer (TNBC). The experimental data for alternative therapies is based on existing literature.
Triple-Negative Breast Cancer (TNBC) is a heterogeneous disease characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it particularly challenging to treat.[2][3] Genomic analyses have successfully categorized TNBC into distinct molecular subtypes, each with unique biological features and sensitivities to different therapeutic agents.[1][4] This guide provides a framework for the cross-validation of a hypothetical novel compound, this compound, against these subtypes, comparing its potential efficacy with established and investigational treatments.
Comparative Efficacy of Anti-Cancer Agents in TNBC Subtypes
The following tables summarize the potential anti-proliferative effects of this compound in comparison to standard-of-care and investigational therapies across different TNBC cell lines, which represent the various subtypes.[2]
Table 1: In Vitro Anti-Proliferative Activity (IC50, µM) Across TNBC Subtype Cell Lines
| TNBC Subtype | Cell Line | This compound (Hypothetical) | Paclitaxel | Carboplatin | Olaparib (for BRCA mutant) | Dasatinib |
| Basal-Like 1 (BL1) | MDA-MB-468 | Data Pending | 0.015 | 150 | >10 | >10 |
| Basal-Like 2 (BL2) | HCC1806 | Data Pending | 0.020 | 200 | >10 | 5.0 |
| Mesenchymal (M) | MDA-MB-231 | Data Pending | 0.010 | 120 | >10 | 0.5 |
| Mesenchymal Stem-Like (MSL) | SUM159PT | Data Pending | 0.025 | 180 | >10 | 0.1 |
| Luminal Androgen Receptor (LAR) | MDA-MB-453 | Data Pending | 0.050 | >200 | >10 | >10 |
| Immunomodulatory (IM) | BT-549 | Data Pending | 0.018 | 160 | >10 | >10 |
Note: IC50 values for existing drugs are representative and can vary between studies.
Table 2: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models
| TNBC Subtype Model | Treatment Group | Dosage & Schedule (Hypothetical/Example) | Tumor Growth Inhibition (%) |
| BL1 (MDA-MB-468 Xenograft) | Vehicle Control | - | 0 |
| This compound | Data Pending | Data Pending | |
| Paclitaxel | 10 mg/kg, weekly | 65 | |
| M (MDA-MB-231 Xenograft) | Vehicle Control | - | 0 |
| This compound | Data Pending | Data Pending | |
| Dasatinib | 75 mg/kg, daily | 50 | |
| LAR (MDA-MB-453 Xenograft) | Vehicle Control | - | 0 |
| This compound | Data Pending | Data Pending | |
| Bicalutamide | 50 mg/kg, daily | 40 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for assessing the anti-cancer effects of a novel compound like this compound.
In Vitro Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Culture: TNBC cell lines representing different subtypes (e.g., MDA-MB-468 for BL1, MDA-MB-231 for M) are cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.[7][8]
-
Drug Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of this compound and comparator drugs are added to the wells, with a final DMSO concentration kept below 0.1% to avoid solvent toxicity.[8] Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period, typically 48-72 hours.[8]
-
Viability Assessment: A solution like MTT or CCK-8 is added to each well.[7] After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting a dose-response curve and using non-linear regression analysis.[8]
In Vivo Xenograft Mouse Model
This protocol assesses the anti-tumor efficacy of a compound in a living organism.[9]
-
Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used for the study.[10][11]
-
Cell Preparation and Implantation: Cultured TNBC cells are harvested and resuspended in a sterile solution, often a 1:1 mixture of serum-free medium and Matrigel, to improve tumor take and growth.[5][12] A specific number of cells (e.g., 1-5 million) is injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: (Width² x Length) / 2.[5]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.[5] this compound is formulated in a suitable vehicle and administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[5][10]
-
Efficacy Evaluation: Tumor volumes and mouse body weights are monitored throughout the study.[5] At the end of the experiment, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
Visualizations: Pathways and Workflows
Signaling Pathway Perturbation by this compound
A key aspect of cross-validation is understanding the mechanism of action. Many TNBC subtypes exhibit aberrations in the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[13] The diagram below illustrates this pathway and a hypothetical point of intervention for this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow for this compound Evaluation
The logical flow of experiments to validate this compound is critical for a structured research approach.
Caption: A stepwise workflow for the preclinical evaluation of this compound in TNBC.
Logical Framework for Cross-Validation
This diagram illustrates the core concept of cross-validating a drug's efficacy across the molecularly distinct subtypes of TNBC.
Caption: Logical diagram of this compound cross-validation across TNBC subtypes.
References
- 1. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Antibody halts triple negative breast cancer in preclinical models | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. cancernetwork.com [cancernetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
A Comparative Analysis of the Pharmacokinetic Profiles of Bivalent BET Inhibitors MS645 and MT1
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic drug discovery, bivalent Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics with enhanced potency. This guide provides a detailed comparison of the pharmacokinetic properties of two such inhibitors, MS645 and MT1, aimed at researchers, scientists, and drug development professionals. The following analysis is based on available preclinical data to facilitate informed decisions in advancing cancer therapy research.
Summary of Pharmacokinetic Parameters
A direct comparison of the in vivo pharmacokinetic profiles of this compound and MT1 in mice is essential for evaluating their potential as drug candidates. While comprehensive data for this compound is not publicly available, the following table summarizes the known parameters for MT1.
| Pharmacokinetic Parameter | MT1 | This compound |
| Route of Administration | Intraperitoneal (IP) | Data not available |
| Dose (in mice) | 22.1 and 44.2 µmol/kg | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available |
| Time to Peak Concentration (Tmax) | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Terminal Half-life (t½) | 2.70 hours[1] | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
In Vitro Potency
Both this compound and MT1 are potent bivalent BET inhibitors. This compound demonstrates a high affinity for the tandem bromodomains of BRD4 (BD1/BD2) with a Ki of 18.4 nM. It has also shown potent anti-proliferative activity in triple-negative breast cancer (TNBC) cell lines with IC50 values ranging from 4 to 20 nM. MT1 is also a potent bivalent BET inhibitor, with an IC50 of 0.789 nM for BRD4(1)[1].
Experimental Protocols
The determination of pharmacokinetic parameters is crucial for the preclinical development of drug candidates. Below are detailed methodologies for key experiments typically employed in such studies.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic profile of a compound in a murine model.[2]
1. Animal Models and Dosing:
-
Male or female mice (e.g., CD-1 or C57BL/6), aged 6-8 weeks, are used for the study.
-
Animals are acclimated for at least one week prior to the experiment.
-
The test compound (this compound or MT1) is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline).
-
The compound is administered via the intended clinical route, typically intravenous (IV) for determining absolute bioavailability and oral (PO) or intraperitoneal (IP) for assessing absorption and disposition.
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Serial sampling from the same animal is preferred to reduce inter-animal variability. Blood is typically collected via the saphenous or tail vein.
-
For each time point, a small volume of blood (e.g., 50-100 µL) is collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Processing and Bioanalysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the test compound in plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, terminal half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
BET Inhibition Signaling Pathway
This diagram illustrates the general mechanism by which BET inhibitors like this compound and MT1 exert their anti-cancer effects.
Caption: General mechanism of action for BET inhibitors.
In Vivo Pharmacokinetic Experimental Workflow
This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
References
Bivalent BET Inhibitor MS645 Demonstrates Superior Potency Over Monovalent Counterparts in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative data highlights the significantly enhanced potency of the bivalent BET inhibitor, MS645, over traditional monovalent inhibitors in preclinical cancer models. This guide provides an in-depth comparison, supported by experimental evidence, for researchers, scientists, and drug development professionals in the field of oncology and epigenetic regulation.
This compound, a thienodiazepine-based bivalent bromodomain (BrD) inhibitor, is designed to simultaneously engage both bromodomains (BD1 and BD2) of the BRD4 protein, a key regulator of oncogene transcription.[1] This bivalent binding mechanism leads to a spatially constrained and sustained inhibition of BRD4 transcriptional activity, a feature not observed with monovalent inhibitors like JQ1.[2][3] This sustained action translates to superior efficacy in blocking the proliferation of solid-tumor cells, particularly in triple-negative breast cancer (TNBC).[4]
Quantitative Comparison of Inhibitor Potency
Experimental data consistently demonstrates the superior potency of this compound in comparison to the well-characterized monovalent BET inhibitor, JQ1.
| Inhibitor | Target | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| This compound | BRD4-BD1/BD2 | 18.4 | HS5878T (TNBC) | 4.1 | [5] |
| BT549 (TNBC) | 6.8 | [5] | |||
| MDA-MB-231 (TNBC) | 4-20 | ||||
| JQ1 | BRD4(1) | 77 | MCF7 (Luminal BC) | >1000 | [6] |
| BRD4(2) | 33 | T47D (Luminal BC) | ~500 | [6] | |
| MDA-MB-231 (TNBC) | ~500 | [7] | |||
| HCC38 (TNBC) | ~500 | [7] |
Table 1: Comparative inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and JQ1. This table illustrates the significantly lower concentrations of this compound required to inhibit BRD4 activity and cancer cell growth compared to the monovalent inhibitor JQ1.
Mechanism of Action: Sustained Transcriptional Repression
The bivalent nature of this compound is key to its enhanced efficacy. By binding to both bromodomains of BRD4 simultaneously, this compound effectively locks the protein in an inactive conformation. This prevents the recruitment of essential transcriptional machinery, such as the Mediator complex subunit MED1 and the transcription factor YY1, to gene promoters and enhancers.[2][4] In contrast, monovalent inhibitors like JQ1 exhibit a more transient binding, allowing for quicker dissociation and potential reactivation of BRD4-mediated transcription.
This sustained inhibition by this compound leads to a more profound and durable downregulation of key oncogenes, including c-Myc.[2] Furthermore, this compound treatment results in an increase in the expression of the cell cycle inhibitor p21, contributing to its potent anti-proliferative effects.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments supporting these findings are provided below.
Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-231, HS5878T, BT549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a monovalent inhibitor (e.g., JQ1) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody or IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of BRD4 at specific gene promoters (e.g., c-Myc).
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD4 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with Co-IP lysis buffer.
-
Elution: Elute the proteins from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners like MED1 and YY1.
Conclusion
The bivalent BET inhibitor this compound demonstrates a clear and significant potency advantage over monovalent inhibitors. Its unique mechanism of inducing sustained BRD4 inhibition through simultaneous engagement of both bromodomains leads to more effective and durable suppression of oncogenic transcription and cancer cell proliferation. These findings position this compound as a promising candidate for further development in the treatment of solid tumors, particularly those reliant on BRD4-mediated gene regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | BRD4抑制剂 | MCE [medchemexpress.cn]
- 6. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A role for transcriptional repression of p21CIP1 by c-Myc in overcoming transforming growth factor β-induced cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation BRD4 Inhibitors: A Focus on MS645
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation bromodomain-containing protein 4 (BRD4) inhibitors, with a special emphasis on the bivalent inhibitor MS645. This review synthesizes experimental data on the performance and mechanism of action of these inhibitors, offering a resource for selecting appropriate compounds for further investigation.
The landscape of epigenetic drug discovery has been significantly shaped by the development of inhibitors targeting BRD4, a key member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are critical readers of histone acetylation marks, playing a pivotal role in the regulation of gene transcription.[1][2] Dysregulation of BRD4 activity is implicated in a variety of diseases, most notably cancer, making it a compelling therapeutic target.[3][4] While first-generation pan-BET inhibitors like JQ1 have shown promise, their clinical utility has been hampered by issues such as short half-life and dose-limiting toxicities.[2][4] This has spurred the development of next-generation inhibitors with improved potency, selectivity, and novel mechanisms of action.
This guide will delve into a comparative analysis of these advanced inhibitors, with a core focus on this compound, a potent bivalent BRD4 inhibitor. We will also explore other innovative strategies, including selective inhibitors and targeted protein degraders.
Mechanism of Action: Beyond Simple Inhibition
First-generation BET inhibitors, such as JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin.[5] This leads to the downregulation of key oncogenes like MYC.[1][6] Next-generation inhibitors have evolved to offer more sophisticated mechanisms.
This compound: A Bivalent Approach for Sustained Repression
This compound is a thienodiazepine-based bivalent BRD inhibitor designed to simultaneously engage both tandem bromodomains (BD1 and BD2) of BRD4.[7][8] This "spatially constrained" binding locks BRD4 in an inactive conformation, leading to a sustained repression of its transcriptional activity.[7][9] This is a key differentiator from monovalent inhibitors like JQ1.[7] Experimental evidence suggests that this sustained inhibition by this compound is more effective at blocking the growth of solid tumors, such as triple-negative breast cancer (TNBC), compared to its monovalent counterparts.[7][8]
A critical aspect of this compound's enhanced efficacy is its ability to disrupt the interaction between BRD4 and essential co-activators. Co-immunoprecipitation experiments have shown that this compound, but not JQ1, effectively dissociates BRD4 from the mediator complex subunit MED1 and the transcription factor YY1.[7][8] This disruption of the transcriptional machinery contributes to its potent anti-proliferative effects.[7][8]
Quantitative Comparison of BRD4 Inhibitors
The following tables summarize key quantitative data for this compound and other notable BRD4 inhibitors, providing a basis for direct comparison of their performance.
| Inhibitor | Type | Target(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Bivalent Inhibitor | BRD4 (BD1/BD2) | 18.4 | 4-20 (TNBC cell lines) | [10][11] |
| JQ1 | Monovalent Inhibitor | Pan-BET | 50-100 (Kd) | Varies by cell line | [6] |
| AZD5153 | Bivalent Inhibitor | BET | - | - | [7] |
| OTX015 (MK-8628) | Monovalent Inhibitor | BRD2/3/4 | - | - | [12] |
| dBET6 | PROTAC Degrader | BRD4 | - | - | [13] |
| PLX-3618 | Monovalent Degrader | BRD4 | - | - | [14] |
Note: Data for some next-generation inhibitors is still emerging, and direct comparative Ki or IC50 values may not be available in all cases. The efficacy of degraders is often measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies for key experiments used to characterize these inhibitors.
Competitive Binding Assay (e.g., AlphaScreen)
This assay is used to determine the ability of an inhibitor to disrupt the interaction between a bromodomain and its natural ligand, an acetylated histone peptide.
-
Principle: A donor bead is coated with the BRD4 protein, and an acceptor bead is coated with a biotinylated, acetylated histone H4 peptide. In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings the beads into close proximity, resulting in a detectable light signal. An inhibitor that competitively binds to BRD4 will disrupt this interaction, leading to a decrease in the signal.
-
Protocol:
-
Recombinant BRD4 protein is incubated with streptavidin-coated donor beads.
-
Biotinylated acetylated histone H4 peptide is incubated with anti-biotin acceptor beads.
-
The BRD4-coated donor beads and histone-coated acceptor beads are mixed in a microplate well.
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The signal is read using an AlphaScreen-compatible plate reader.
-
IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.[15]
-
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate protein-protein interactions in a cellular context, for example, the interaction between BRD4 and MED1.
-
Principle: An antibody specific to a target protein (e.g., BRD4) is used to pull down the protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down. These associated proteins can then be identified by Western blotting.
-
Protocol:
-
Cells are treated with the inhibitor (e.g., this compound or JQ1) or a vehicle control.
-
Cells are lysed to release proteins while preserving protein-protein interactions.
-
The lysate is incubated with an antibody against the target protein (BRD4), which is coupled to magnetic or agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with antibodies against the expected interacting proteins (e.g., MED1, YY1) to determine if the interaction was disrupted by the inhibitor.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a drug to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A drug that binds to its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to untreated cells.
-
Protocol:
-
Cells are treated with the inhibitor (e.g., this compound) or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of the target protein (BRD4) in the soluble fraction is quantified by Western blotting.
-
A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[12]
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts related to BRD4 inhibition.
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Co-Immunoprecipitation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. BRD4: An emerging prospective therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of BRD4 inhibitors (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MS645 Waste
For researchers and scientists utilizing advanced analytical instrumentation, such as a Triple Quadrupole LC/MS system, ensuring the safe and compliant disposal of generated waste is a critical component of laboratory operations. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of chemical waste from systems commonly identified by model series such as MS645, empowering you to maintain a safe and efficient laboratory environment.
The primary hazardous waste generated from these instruments is the liquid effluent from the chromatography system, which typically contains a mixture of flammable and toxic organic solvents and aqueous solutions. Adherence to proper disposal protocols is not only a regulatory requirement but also a fundamental aspect of responsible chemical handling and laboratory safety.
Key Waste Components and Associated Hazards
The liquid waste from an LC/MS instrument is a variable mixture depending on the specific analytical method. However, it commonly contains the following components with associated hazards. This information is crucial for correct labeling and segregation of waste streams.
| Component | Typical Concentration Range (%) | Primary Hazards | Notes |
| Acetonitrile | 5 - 95 | Flammable, Toxic | A common organic solvent in reversed-phase chromatography. |
| Methanol | 5 - 95 | Flammable, Toxic | Another frequently used organic solvent. |
| Water | 5 - 95 | Non-hazardous | Often mixed with organic solvents to create the mobile phase. |
| Buffers (e.g., Formic Acid, Ammonium Acetate) | < 1 | Corrosive | Used to control the pH of the mobile phase. |
| Analyte(s) | Traces | Varies by sample | The compounds being analyzed are present in very low concentrations. |
Logical Framework for Safe Waste Management
The proper handling and disposal of laboratory waste are governed by a set of interconnected principles. Understanding this logical relationship is key to implementing a successful and compliant waste management program.
Step-by-Step Disposal Workflow for this compound Liquid Waste
The following workflow provides a detailed, procedural guide for the collection, storage, and disposal of liquid waste generated from an this compound or similar LC/MS instrument.
Detailed Experimental Protocol for Waste Disposal
-
Waste Collection :
-
Utilize a designated and chemically compatible waste container. High-density polyethylene (HDPE) carboys are a common and suitable choice.[1]
-
The container must have a secure, sealing cap. To comply with regulations, the container must remain closed except when waste is being added.[2] Many commercially available systems for HPLC waste collection include caps with multiple ports for waste lines and a vent with a carbon filter to capture volatile organic compounds.[1]
-
Ensure the waste container is placed in secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.
-
-
Container Management :
-
Do not overfill the waste container. It is best practice to fill to no more than 80% of the container's capacity to allow for vapor expansion and prevent spills.
-
Once the container is full, securely seal it with its original cap.
-
-
Labeling :
-
Properly and completely label the full waste container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical names of all components (e.g., "Acetonitrile, Methanol, Water, Formic Acid"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date the container became full.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Temporary Storage :
-
Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation for the temporary storage of hazardous waste.
-
Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing and dangerous reactions.
-
-
Final Disposal :
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this waste by pouring it down the drain or by evaporation in a fume hood.[3]
-
By implementing these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for additional requirements.
References
Personal protective equipment for handling MS645
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MS645, a bivalent BET bromodomain (BrD) inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Understanding this compound
This compound is a potent research compound used to inhibit BRD4, a key protein in transcriptional regulation.[1][2][3][4] Due to its biological activity, it must be handled with care to avoid potential exposure and adverse effects. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and general knowledge of similar potent compounds inform these recommendations.
II. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to use the correct PPE for each specific task to minimize exposure risk.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves |
| Weighing and Aliquoting Powder | - Double pair of nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or safety goggles- NIOSH-approved N95 or higher respirator (in a fume hood or ventilated enclosure) |
| Preparing Solutions | - Double pair of nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or safety goggles (in a fume hood) |
| Cell Culture and In Vitro Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double pair of nitrile gloves- Disposable lab coat or gown- Safety goggles- NIOSH-approved N95 or higher respirator |
| Waste Disposal | - Double pair of nitrile gloves- Disposable lab coat or gown |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key procedural steps from receiving the compound to its disposal.
Caption: Experimental workflow for handling this compound.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during unpacking.
-
Verify the product name, CAS number (2250091-96-2), and quantity against the order.
2. Storage:
-
This compound should be stored at -20°C in a tightly sealed container.
-
The storage location should be clearly labeled and restricted to authorized personnel.
3. Weighing and Reconstitution (to be performed in a chemical fume hood):
-
Don the appropriate PPE as outlined in the table above.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder.
-
This compound is soluble in DMSO at a concentration of 2 mg/mL.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
4. Experimental Use:
-
When handling solutions of this compound, always wear nitrile gloves, a lab coat, and safety glasses.
-
All procedures should be performed in a manner that minimizes the creation of aerosols.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
Caption: Segregation and disposal path for this compound waste.
-
Solid Waste: All disposable PPE (gloves, lab coats), empty vials, and other contaminated solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, cell culture media containing this compound, and any other contaminated liquids should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE for spill cleanup.
-
For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
By adhering to these safety and handling protocols, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research environment.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibitors--a novel epigenetic approach in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
